Boc-met-gly-OH
Description
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Properties
IUPAC Name |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5S/c1-12(2,3)19-11(18)14-8(5-6-20-4)10(17)13-7-9(15)16/h8H,5-7H2,1-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKPTLWQVLOJAJ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Boc-Met-Gly-OH chemical properties and structure
An In-Depth Technical Guide to Boc-Met-Gly-OH: Properties, Synthesis, and Applications in Peptide Chemistry
Introduction
N-(tert-Butoxycarbonyl)-L-methionyl-glycine, commonly abbreviated as this compound, is a dipeptide building block of significant utility in the fields of synthetic chemistry and drug development. As a Senior Application Scientist, my experience has shown that while single amino acid derivatives are the workhorses of peptide synthesis, the strategic use of protected dipeptides like this compound can be a pivotal decision in overcoming synthetic challenges. This guide provides an in-depth technical overview of its chemical properties, a robust synthetic protocol, and its strategic application, particularly within the framework of solid-phase peptide synthesis (SPPS).
The core value of this molecule lies in the combination of the N-terminal tert-butoxycarbonyl (Boc) protecting group and the specific Met-Gly sequence. The Boc group is a cornerstone of classic peptide synthesis, offering stable protection under neutral or basic conditions while being readily removable with mild acid, a property that allows for orthogonal protection schemes.[][2] The Met-Gly linkage is a frequently encountered motif in bioactive peptides. Employing this compound directly can circumvent potential difficulties associated with the stepwise coupling of these residues, such as aggregation or inefficient reactions, thereby streamlining the synthesis of complex target molecules.[3]
This document is structured to provide researchers, chemists, and drug development professionals with both the foundational knowledge and the practical insights required to effectively utilize this compound in their work.
Section 1: Core Chemical Identity and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is a prerequisite for its successful application. These properties dictate storage conditions, solvent choices, and analytical characterization methods.
Chemical Structure
The structure of this compound features a methionine residue whose amino group is protected by a tert-butoxycarbonyl group, which is then peptide-bonded to a glycine residue with a free C-terminal carboxylic acid.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key quantitative properties of this compound, which are essential for experimental design and material handling.
| Property | Value | Reference(s) |
| CAS Number | 23446-03-9 | [4] |
| Molecular Formula | C₁₂H₂₂N₂O₅S | [4] |
| Molecular Weight | 306.38 g/mol | [4] |
| Appearance | White to off-white powder or crystalline solid | [5][6] |
| Solubility | Soluble in organic solvents (DCM, Chloroform, Diethyl Ether, DMF). | [4] |
| SMILES String | CC(C)(C)OC(=O)NC(=O)NCC(=O)O | [4] |
| Storage Conditions | Store in a cool, dry, well-ventilated place, protected from light. | [6][7] |
Section 2: Synthesis and Purification
Synthetic Strategy: A Rationale
The most direct and reliable method for synthesizing this compound is a solution-phase approach involving two main steps: the coupling of N-terminally protected Boc-L-methionine (Boc-Met-OH) with a C-terminally protected glycine, followed by the selective deprotection of the glycine's C-terminus.
The choice to use an ester of glycine, such as glycine methyl ester (Gly-OMe), is critical. The ester group protects the carboxylic acid of glycine, preventing it from reacting during the peptide bond formation and avoiding the formation of unwanted side products. Following the successful coupling, the ester can be cleanly removed via saponification (base-catalyzed hydrolysis) under conditions that do not affect the acid-labile Boc group, yielding the desired product with a free carboxylic acid.
Caption: General workflow for the solution-phase synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a reliable method for the synthesis on a 10 mmol scale.
Materials:
-
Boc-L-methionine (Boc-Met-OH): 2.49 g (10 mmol)[8]
-
Glycine methyl ester hydrochloride (Gly-OMe·HCl): 1.26 g (10 mmol)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): 4.17 g (11 mmol)
-
N,N-Diisopropylethylamine (DIEA): 5.23 mL (30 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc) and 1M HCl solution
-
Brine (saturated NaCl solution)
Step 1: Peptide Coupling to form Boc-Met-Gly-OMe
-
In a 250 mL round-bottom flask, dissolve Boc-Met-OH (2.49 g) and HBTU (4.17 g) in 50 mL of anhydrous DMF. Stir under an inert atmosphere (e.g., nitrogen).
-
Add Gly-OMe·HCl (1.26 g) to the solution.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add DIEA (5.23 mL) dropwise over 10 minutes. The DIEA serves a dual purpose: it neutralizes the hydrochloride salt of the glycine ester and provides the basic environment needed for the coupling reaction.[9]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting Boc-Met-OH is consumed.
-
Once complete, pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash successively with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Met-Gly-OMe intermediate. This intermediate is often an oil or waxy solid and can be used in the next step without further purification if it is sufficiently pure.
Step 2: Saponification to this compound
-
Dissolve the crude Boc-Met-Gly-OMe in a mixture of THF (60 mL) and water (20 mL).
-
Add LiOH·H₂O (0.63 g, 15 mmol) and stir the mixture at room temperature.
-
Monitor the hydrolysis of the methyl ester by TLC (typically 2-4 hours).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, this compound.
Purification and Characterization: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) or by flash column chromatography. The final product's identity and purity should be confirmed by ¹H NMR, Mass Spectrometry, and HPLC.
Section 3: Applications in Peptide Synthesis
The Strategic Advantage of Dipeptide Building Blocks
The primary application of this compound is as a building block in Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS). While SPPS is traditionally performed by adding one amino acid at a time, there are compelling reasons to use a dipeptide unit:
-
Overcoming Difficult Couplings: The coupling of glycine to a bulky N-terminal residue on the growing peptide chain can sometimes be inefficient. Using the pre-formed dipeptide ensures this linkage is already established.
-
Minimizing Side Reactions: Sequences containing repeating glycine units can be prone to aggregation on the solid support. Incorporating a dipeptide can help disrupt these secondary structures.[3]
-
Improving Synthetic Efficiency: Using a dipeptide unit reduces the total number of deprotection and coupling cycles required to assemble the final peptide, saving time and reagents.
Incorporation via Boc-SPPS: Workflow and Key Considerations
The workflow for incorporating this compound is analogous to that for a single Boc-amino acid. It involves a cycle of deprotection, neutralization, and coupling.
Caption: Boc-SPPS cycle for the incorporation of the this compound unit.
Critical Consideration: Methionine Oxidation The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide, particularly during the repetitive acid treatment steps (Boc deprotection with TFA) and the final cleavage from the resin (e.g., with HF).[9] This oxidation introduces an unwanted modification that can be difficult to reverse and complicates purification.
Self-Validating Protocol—The Use of Scavengers: To ensure the integrity of the methionine residue, the protocol must be self-validating by including countermeasures. The addition of a scavenger, such as dithioethane (DTE), to the TFA deprotection solution is highly recommended.[10] Scavengers are compounds that are more readily oxidized or alkylated than the methionine side chain, thereby sacrificially protecting it.
Protocol: Manual Boc-SPPS Coupling of this compound
This protocol assumes a 0.1 mmol scale synthesis on a suitable resin (e.g., MBHA resin).
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in dichloromethane (DCM) for 30 minutes in a reaction vessel. Drain the DCM.
-
Activation of this compound: In a separate vial, dissolve this compound (92 mg, 0.3 mmol, 3 eq.) and HBTU (114 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF.
-
Coupling: Add the activated amino acid solution to the swollen resin. Immediately add DIEA (105 µL, 0.6 mmol, 6 eq.). Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative ninhydrin test to confirm the reaction has gone to completion (a negative result indicates all free amines have been coupled).
-
Washing: Drain the coupling solution and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin now carries the Boc-Met-Gly-peptide sequence.
-
Boc Deprotection: To proceed with the next amino acid, the Boc group must be removed. Add a solution of 50% TFA in DCM (v/v) containing 0.5% DTE to the resin.[10] Agitate for 2 minutes, drain, and add a fresh portion of the TFA solution. Agitate for an additional 20-30 minutes.
-
Post-Deprotection Wash and Neutralization: Drain the deprotection solution. Wash the resin with DCM (3x) and DMF (3x). Neutralize the resulting TFA salt by washing with a 10% DIEA in DMF solution (2 x 2 minutes). Finally, wash again with DMF (3x). The resin is now ready for the next coupling cycle.
Section 4: Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. Minimize dust generation during weighing and transfer.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from direct light and moisture to prevent degradation.[6]
Conclusion
This compound is more than just a simple dipeptide; it is a specialized tool that enables chemists to approach complex peptide syntheses with greater efficiency and confidence. By understanding its fundamental properties, employing robust synthetic and purification protocols, and strategically applying it within the Boc-SPPS framework, researchers can leverage its advantages to overcome common synthetic hurdles. The key to its successful use, particularly given the sensitive methionine residue, lies in a mechanistically informed approach—specifically, the diligent use of scavengers to prevent side reactions. This technical guide provides the foundational knowledge and field-proven protocols to empower scientists in their pursuit of novel peptide-based therapeutics and research agents.
References
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PrepChem.com. (n.d.). Synthesis of (I) Production of BOC-(D)-Met-Gly-OEt. Retrieved from [Link][12]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019030, Boc-gly-gly-gly-OH. Retrieved from [Link][13]
-
Aapptec Peptides. (n.d.). Boc-Met-OH, N-Boc-L-methionine. Retrieved from [Link][14]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637609, N-Boc-glycine methyl ester. Retrieved from [Link][15]
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Jensen, K. J., & Alsina, J. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.[2][16]
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Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry. Retrieved from [3]
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Aapptec Peptides. (n.d.). Boc-Gly-OH. Retrieved from [Link][17]
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- 17. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Boc-Protected Dipeptides: Core Principles and Synthetic Applications
Introduction: The Strategic Imperative of Protecting Groups in Peptide Synthesis
In the precise and incremental world of peptide synthesis, the controlled, sequential formation of amide bonds is paramount. Uncontrolled reactions between the amino and carboxyl groups of amino acids would lead to a random polymerization, yielding a complex and unusable mixture. The solution to this challenge lies in the strategic use of protecting groups, which temporarily mask reactive functionalities, directing the reaction to the desired pathway.[1][2][3] Among the arsenal of tools available to the peptide chemist, the tert-butyloxycarbonyl (Boc) group stands as a foundational and enduringly relevant protecting group for the α-amino terminus.[4][5]
This technical guide offers an in-depth exploration of the key features of Boc-protected dipeptides, which serve as fundamental building blocks and intermediates in both solution-phase and solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles of the Boc group, detail robust protocols for its application, and provide field-proven insights into the causality behind critical experimental choices, empowering researchers and drug development professionals to leverage this powerful strategy with confidence and precision.
Part 1: The Chemistry of the tert-Butyloxycarbonyl (Boc) Group
A thorough understanding of the Boc group's chemical behavior—specifically, the mechanisms of its installation and removal—is the bedrock of its successful application. The strategy's efficacy hinges on the group's stability to a wide range of reaction conditions and its facile, selective cleavage under specific acidic conditions.[5][6]
Boc Protection of the α-Amino Group: Mechanism and Protocol
The introduction of the Boc group is a nucleophilic acyl substitution reaction where the amino group of the amino acid acts as the nucleophile.[1] The most common and efficient reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[4]
Causality of Experimental Choices:
-
Base: The reaction is typically performed under basic conditions (e.g., using NaOH, Na₂CO₃, or triethylamine).[4] The base serves to deprotonate the α-amino group, increasing its nucleophilicity and facilitating its attack on one of the electrophilic carbonyl carbons of the Boc anhydride.[4]
-
Solvent: A mixed solvent system, such as dioxane/water or THF/water, is often employed to dissolve both the polar amino acid and the nonpolar Boc anhydride, ensuring a homogenous reaction environment.[4]
Mechanism of Boc Protection: The reaction proceeds in three key steps:
-
The nucleophilic amino group attacks a carbonyl carbon of (Boc)₂O.
-
This leads to the departure of an unstable tert-butyl carbonate leaving group.
-
The leaving group subsequently decomposes into carbon dioxide and tert-butoxide, which is protonated by the newly acylated amine, driving the reaction to completion.[7]
Caption: Boc Protection Workflow.
Experimental Protocol: Boc Protection of L-Alanine
-
Dissolution: Dissolve L-Alanine (1.0 equivalent) in a 1:1 mixture of dioxane and water. Add sodium hydroxide (2.0 equivalents) and stir until a clear solution is obtained.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise while maintaining vigorous stirring.
-
Incubation: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 1M HCl solution. The product, Boc-Ala-OH, will precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the final product.
Boc Deprotection: The Principle of Acid Lability
The defining feature of the Boc group is its stability to most bases and nucleophiles but its rapid cleavage under acidic conditions.[8] This acid lability is the cornerstone of the Boc strategy in stepwise peptide synthesis. The most common reagent for Boc removal is trifluoroacetic acid (TFA), typically used as a 25-50% solution in a solvent like dichloromethane (DCM).[4][9]
Mechanism of Acid-Catalyzed Boc Deprotection:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).
-
Carbocation Formation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage to form a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[4]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and liberating the free α-amino group as its TFA salt.[4]
Caption: Acid-catalyzed Boc deprotection mechanism.
Causality of Experimental Choices: The Role of Scavengers The tert-butyl cation generated during deprotection is a potent electrophile that can alkylate nucleophilic side chains, particularly the indole ring of Tryptophan (Trp) and the thioether of Methionine (Met).[10] To prevent these undesirable side reactions, "scavengers" such as dithioethane (DTE), thioanisole, or anisole are added to the deprotection solution to trap the carbocation.[10][11]
Experimental Protocol: N-terminal Boc Deprotection of a Dipeptide
-
Preparation: Dissolve the Boc-protected peptide in anhydrous DCM.
-
Deprotection: Add an equal volume of TFA (to achieve a 50% TFA/DCM solution). If the peptide contains Trp or Met, include 0.5% DTE as a scavenger.[9]
-
Reaction: Stir the solution at room temperature for 20-30 minutes.[9][12] Monitor completion by TLC or LC-MS.
-
Isolation: Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA).
-
Purification: The resulting peptide-TFA salt is often an oil or solid. It can be triturated with cold diethyl ether to precipitate the product, which is then collected by filtration and dried.[13] The salt is typically used in the next coupling step after neutralization.
Orthogonality and the Boc/Bzl Synthetic Strategy
Orthogonality is a core principle in protecting group chemistry, referring to the ability to remove one class of protecting group under specific conditions without affecting another.[10][14] The classic Boc strategy for SPPS employs a quasi-orthogonal system known as the Boc/Bzl (benzyl) scheme.[14][15]
-
Temporary Nα-Protection: The Boc group is used for temporary protection of the N-terminus and is removed at each cycle with a moderate acid (TFA).[15]
-
Permanent Side-Chain Protection: Benzyl-based groups (e.g., Benzyl (Bzl) for Asp, Glu, Ser; 2-chlorobenzyl (Z(2-Cl)) for Lys) are used for "permanent" side-chain protection.[3][16] These groups are stable to the repeated TFA treatments but are cleaved at the end of the synthesis using a much stronger acid, typically hazardous anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][17]
This reliance on differential acid lability, rather than completely different chemical mechanisms, is why the strategy is termed "quasi-orthogonal".[14]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Nα-Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA in DCM)[18] | Base (e.g., 20% Piperidine in DMF)[18] |
| Side-Chain Protection | Benzyl-based (Acid-labile)[18] | tert-Butyl-based (Acid-labile)[18] |
| Final Cleavage Reagent | Strong Acid (HF, TFMSA)[18] | Moderate Acid (e.g., 95% TFA)[18] |
| Orthogonality | Quasi-orthogonal (Graduated acid lability)[14] | Fully Orthogonal (Base vs. Acid)[] |
| Aggregation Issues | Less frequent (N-terminus is protonated)[18] | More frequent (N-terminus is neutral)[18] |
| Safety/Equipment | Requires specialized HF apparatus[18][20] | Uses standard laboratory glassware |
Part 2: Synthesis of Boc-Protected Dipeptides
The synthesis of a Boc-dipeptide is a foundational process that involves the formation of a single peptide bond between two amino acids, one with a protected N-terminus (the Boc-amino acid) and the other with a protected C-terminus. This can be performed in solution or on a solid support.
Solution-Phase Dipeptide Synthesis: A Step-by-Step Workflow
Solution-phase peptide synthesis (SPPS) is a classical method that remains highly valuable, especially for large-scale synthesis of small peptides.[2] The core process involves activating the carboxylic acid of the N-terminal Boc-amino acid and reacting it with the free amino group of the C-terminal amino acid ester.[12]
Causality of Experimental Choices:
-
C-terminal Protection: The C-terminus of the second amino acid must be protected, typically as a methyl or benzyl ester, to prevent it from acting as a nucleophile and self-coupling.[1]
-
Carboxyl Activation: A direct reaction between a carboxylic acid and an amine to form an amide bond is extremely slow. A coupling reagent is required to convert the carboxyl group's hydroxyl into a better leaving group, thereby "activating" it for nucleophilic attack by the amine.[21][22] Common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU and HATU.[23][24] Additives like HOBt or HOAt are often used with these reagents to improve efficiency and suppress racemization.[22]
Sources
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Methodological & Application
Application Note & Protocols: Strategic Selection of Coupling Reagents for Boc-Met-Gly-OH Synthesis in SPPS
Abstract: This technical guide provides a comprehensive analysis of coupling reagent selection for the solid-phase peptide synthesis (SPPS) of Boc-Met-Gly-OH. The synthesis of methionine-containing peptides using the Boc/Bzl strategy presents unique challenges, primarily the susceptibility of the methionine thioether side chain to oxidation and S-alkylation.[1][2] This document details the mechanistic underpinnings of various coupling reagent classes, offers a data-driven comparison of their performance, and provides validated, step-by-step protocols to guide researchers in achieving high-purity synthesis of this dipeptide.
The Core Challenge: Protecting Methionine in Boc-SPPS
The synthesis of peptides containing methionine (Met) via the tert-butyloxycarbonyl (Boc) strategy requires careful consideration of the thioether side chain's reactivity. Unlike many other amino acids, the methionine side chain is typically left unprotected during SPPS.[2] This exposes it to two primary degradation pathways, particularly under the repetitive acidic conditions of Boc-SPPS:
-
Oxidation: The thioether can be readily oxidized to methionine sulfoxide (Met(O)), especially during the final cleavage from the resin, but also potentially during the repeated trifluoroacetic acid (TFA) treatments used for Boc group removal.[1][3][4]
-
S-alkylation: The nucleophilic sulfur atom is susceptible to alkylation by carbocations, such as the tert-butyl cations generated during Boc deprotection.[1][3] This side reaction is more pronounced in Boc-SPPS compared to Fmoc-SPPS due to the repeated acid exposure in every cycle.[4]
The choice of coupling reagent, while not directly causing these side reactions, is critical for ensuring rapid and efficient peptide bond formation, which minimizes the exposure time of the peptide to potentially harmful conditions and prevents the formation of deletion sequences.
A Comparative Analysis of Coupling Reagents
The activation of the carboxylic acid of the incoming Boc-Met-OH is the pivotal step in forming the peptide bond with the resin-bound glycine.[5] The efficiency of this activation and the stability of the activated intermediate directly impact coupling yield and the potential for racemization.[6] We will compare three major classes of coupling reagents: carbodiimides, aminium/uronium salts, and phosphonium salts.
Mechanism of Action
The fundamental goal of a coupling reagent is to convert the hydroxyl of the carboxylic acid into a better leaving group, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the free amine of the resin-bound glycine.[7]
Diagram 1: Carbodiimide Activation Pathway
Caption: Mechanism of DIC/HOBt coupling.
Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to racemization. The addition of 1-hydroxybenzotriazole (HOBt) traps this intermediate to form an HOBt active ester, which is more stable and less prone to racemization, while still being highly reactive towards the amine.[8][9]
Diagram 2: Aminium/Uronium Salt Activation Pathway
Caption: Mechanism of HATU-mediated coupling.
Aminium/uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), react with the carboxylate anion under basic conditions to form a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester.[10] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, making these reagents exceptionally fast and efficient, which is ideal for minimizing side reactions.[11]
Data Presentation: Coupling Reagent Performance
The selection of a coupling reagent is a balance between efficiency, cost, and the risk of side reactions. While Boc-Met-OH is not sterically hindered, using a highly efficient reagent ensures the coupling reaction proceeds to completion rapidly.[1]
| Coupling Reagent/Method | Relative Efficiency | Typical Coupling Time | Degree of Racemization | Key Considerations |
| DIC/HOBt | Good | 1 - 2 hours | Low to Moderate | Cost-effective and widely used. Slower than aminium/uronium reagents. The diisopropylurea byproduct is soluble and easily washed away.[1][12] |
| HBTU | Very Good | 20 - 60 minutes | Low | A reliable and highly efficient aminium salt-based reagent suitable for most applications.[1][13] |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly recommended for ensuring maximum coupling efficiency, especially in sequences prone to aggregation. Generally considered one of the best reagents for fast coupling with minimal racemization.[1][11][14] |
| PyBOP | Very Good | 20 - 60 minutes | Low | A phosphonium salt alternative that avoids the toxic HMPA byproduct associated with the original BOP reagent.[14][15] |
Table compiled from data found in references[1][9][14].
Experimental Protocols
The following protocols detail the coupling of Boc-Met-OH to glycine anchored on a suitable solid support (e.g., Merrifield or PAM resin for a C-terminal acid, or MBHA resin for a C-terminal amide).[16]
Diagram 3: General Boc-SPPS Workflow
Caption: Overview of a single coupling cycle in Boc-SPPS.
Protocol 1: Standard Coupling using DIC/HOBt
This protocol represents a robust and cost-effective method for the synthesis of this compound.
1. Resin Preparation & Deprotection:
- Swell the H-Gly-Resin in dichloromethane (DCM) for 30 minutes.
- Drain the DCM. Add a solution of 50% TFA in DCM. Agitate for 2 minutes (pre-wash).
- Drain and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes to ensure complete cleavage of any previous Boc group (if applicable).[16]
- Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and N,N-Dimethylformamide (DMF) (3x).
2. Neutralization:
- Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DMF to the resin. Agitate for 2 minutes.
- Drain and repeat the neutralization step once more.
- Wash the resin with DMF (3x) to remove excess base. The resin is now ready for coupling.[1]
3. Amino Acid Activation and Coupling:
- In a separate vessel, dissolve Boc-Met-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
- Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes at room temperature.
- Add the activated amino acid solution to the neutralized peptide-resin.
- Agitate the reaction mixture for 1-2 hours.[1]
4. Post-Coupling Wash and Monitoring:
- Drain the coupling solution.
- Wash the peptide-resin with DMF (3x) and DCM (3x).
- Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended when maximum coupling speed and efficiency are desired.
1. Resin Preparation, Deprotection & Neutralization:
- Follow steps 1 and 2 from Protocol 1.
2. Amino Acid Activation and Coupling:
- In a separate vessel, dissolve Boc-Met-OH (3 equivalents) and HATU (3 equivalents) in DMF.
- Add DIEA (6 equivalents) to the activation mixture and agitate for 1-2 minutes. The base is critical for generating the carboxylate anion needed for activation.[10]
- Immediately add the activated solution to the neutralized peptide-resin.
- Agitate the reaction mixture for 15-45 minutes.[1]
3. Post-Coupling Wash and Monitoring:
- Follow step 4 from Protocol 1.
Protocol 3: In Situ Neutralization/Coupling
This protocol combines the neutralization and coupling steps, which can improve efficiency and is particularly useful for sequences prone to aggregation.[1][17]
1. Resin Preparation & Deprotection:
- Follow step 1 from Protocol 1. After the final wash, ensure the resin is in DMF.
2. In Situ Coupling:
- In a separate vessel, pre-activate the Boc-Met-OH by dissolving it (3 eq.) with the chosen coupling agent (e.g., HBTU or HATU, 3 eq.) in a minimal amount of DMF.
- Add this activated amino acid solution directly to the TFA-salt of the peptide-resin (from step 1).
- Immediately add DIEA (6 equivalents) to the reaction vessel. Neutralization and coupling will occur simultaneously.
- Agitate the mixture for 15-60 minutes.[1]
3. Post-Coupling Wash and Monitoring:
- Follow step 4 from Protocol 1.
Final Cleavage Considerations for Methionine
The final step of cleaving the peptide from the resin and removing side-chain protecting groups is where methionine is most vulnerable.[1] Strong acids like anhydrous Hydrogen Fluoride (HF) generate a high concentration of carbocations. To prevent oxidation and S-alkylation, a "cleavage cocktail" containing scavengers is essential.
-
Recommended Cleavage Cocktail (Reagent K):
-
TFA / Water / Thioanisole / Ethanedithiol (EDT) (82.5:5:5:2.5)
-
Rationale: Thioanisole and EDT act as potent scavengers to quench carbocations and protect the methionine thioether.[1]
-
Conclusion
The successful synthesis of this compound is readily achievable with careful attention to the specific reactivity of the methionine residue. While standard coupling reagents like DIC/HOBt offer a reliable and cost-effective solution, high-efficiency aminium salts such as HATU are recommended to ensure rapid and complete coupling, thereby minimizing the peptide's exposure to potentially degrading conditions. The most critical factor for obtaining high-purity product is the diligent use of scavenger cocktails during the final acidolytic cleavage step to prevent side-chain oxidation and alkylation.
References
- Benchchem. (n.d.). Application Notes and Protocols for Boc-Met-OH in Manual Solid-Phase Peptide Synthesis (SPPS). Benchchem.
-
Al-Sha'er, M. A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: A Step-by-Step Protocol for the Efficient Coupling of Boc-N-Me-D-Met-OH in Solid-Phase Peptide Synthesis. Benchchem.
- Benchchem. (n.d.). An In-depth Technical Guide to Phosphonium Salt Coupling Reagents. Benchchem.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Biotage. (2023). How to handle peptides that contain methionine. Biotage.
-
Al-Sha'er, M. A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. Retrieved from [Link]
-
Al-Sha'er, M. A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]
- Creative Peptides. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Creative Peptides.
- Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Creative Peptides.
-
Wikipedia. (n.d.). Phosphonium coupling. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. Retrieved from [Link]
- Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
- Benchchem. (n.d.). Dealing with racemization during the coupling of Boc-protected amino acids. Benchchem.
- Benchchem. (n.d.). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. Benchchem.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
- Benchchem. (n.d.). A Head-to-Head Battle of Peptide Coupling Reagents: HDBTU versus DIC/HOBt. Benchchem.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
-
Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. people.uniurb.it [people.uniurb.it]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.globalso.com [file.globalso.com]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chempep.com [chempep.com]
- 17. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Boc Deprotection of Methionine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) strategy for solid-phase peptide synthesis (SPPS) is a robust and widely used method. However, the incorporation of methionine (Met) residues presents unique challenges due to the susceptibility of its thioether side chain to side reactions during the acidic conditions required for Boc group removal. This document provides a comprehensive guide to understanding and mitigating these side reactions, offering detailed protocols and expert insights for the successful synthesis of methionine-containing peptides.
Introduction: The Challenge of Methionine in Boc-SPPS
Methionine is an essential amino acid characterized by its flexible, unbranched side chain containing a thioether group.[1][2] While generally considered non-polar, the sulfur atom's nucleophilicity makes it highly susceptible to electrophilic attack, particularly from carbocations generated during the acid-catalyzed removal of the Boc protecting group.[1][3][4] This reactivity can lead to two primary side reactions: S-alkylation and oxidation, which can compromise the purity, yield, and biological activity of the final peptide product.[3][5]
In Boc-SPPS, the repetitive use of strong acids like trifluoroacetic acid (TFA) for Nα-Boc deprotection in each cycle, in addition to the final cleavage from the resin, makes methionine-containing peptides particularly vulnerable to these side reactions.[1][3] Therefore, a thorough understanding of the underlying mechanisms and the implementation of optimized deprotection and cleavage protocols are critical for success.
The Chemistry of Methionine Side Reactions
S-Alkylation: The Formation of Sulfonium Salts
The primary side reaction during Boc deprotection is the S-alkylation of the methionine thioether by the tert-butyl cation generated from the cleavage of the Boc group.[4] This results in the formation of a stable sulfonium salt, which adds 56 Da to the mass of the peptide.[4]
The mechanism proceeds as follows:
-
Protonation of the Boc group: The strong acid (e.g., TFA) protonates the carbonyl oxygen of the Boc group.[6]
-
Cleavage and carbocation formation: The protonated Boc group cleaves to form a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decomposes to the free amine and carbon dioxide.[4][6]
-
Electrophilic attack: The highly reactive tert-butyl cation can then be attacked by the nucleophilic sulfur atom of the methionine side chain, forming a sulfonium ion.[4]
This side reaction is particularly problematic in Boc-SPPS due to the cumulative effect of repeated exposure to acidic conditions during each deprotection step.[1][3]
Caption: Mechanism of S-alkylation of Methionine.
Oxidation: Formation of Methionine Sulfoxide
The thioether side chain of methionine can also be readily oxidized to form methionine sulfoxide (Met(O)), resulting in an increase in mass of 16 Da.[4][7] This oxidation can occur during the repetitive acid treatments of Boc-SPPS and, more significantly, during the final cleavage from the resin.[3][7] The presence of oxidizing agents, including air, can contribute to this side reaction.[5] Methionine sulfoxide exists as two diastereomers, which can complicate purification and characterization of the final peptide.
Strategies for Safe Boc Deprotection of Methionine-Containing Peptides
The key to preventing side reactions in methionine-containing peptides is the effective scavenging of the reactive electrophiles generated during acid treatment. Scavengers are nucleophilic reagents added to the deprotection and cleavage cocktails to trap carbocations before they can react with the peptide.[4]
The Use of Scavengers in Deprotection and Cleavage Cocktails
A variety of scavengers can be employed, each with its own advantages and specific applications. The choice of scavenger and its concentration is critical for optimal protection of the methionine residue.
| Scavenger Cocktail Component | Concentration (v/v) | Function & Remarks |
| Dithioethane (DTE) | 0.5% in 50% TFA/DCM | Recommended for routine Boc deprotection steps to scavenge tert-butyl cations.[7][8] |
| Dimethyl Sulfide (DMS) | 1-2% | A common scavenger for tert-butyl cations. Also helps to suppress oxidation. |
| Thioanisole | 1-5% | An effective scavenger for tert-butyl cations. |
| 2-Mercaptopyridine | - | Specifically circumvents alkylation of the Met residue and can convert its sulfonium salt back to the Met residue.[5] |
| Triisopropylsilane (TIS) | 1-5% | A scavenger for tryptophan protection and also effective against tert-butyl cations. |
Final Cleavage Cocktails
The final cleavage of the peptide from the resin and the removal of side-chain protecting groups require a strong acid cocktail. For methionine-containing peptides, the composition of this cocktail is crucial.
| Cleavage Reagent | Composition | Application Notes |
| Reagent K | TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5) | A widely used "low-and-high" HF cleavage method is also effective. |
| HF Cleavage | HF/Anisole/DMS/p-Thiocresol (10:1:1:0.2) | A standard method for peptides containing Cys, also effective for Met. For other peptides, HF/DMS/Anisole (10:1:1) can be used. |
| TFMSA "Low-High" Cleavage | Low: TFMSA/TFA/DMS/m-cresol (1:3:2:1) High: TFMSA/TFA/m-cresol (2:7:1) | The low concentration of DMS in the "low" step can reduce Met(O) back to Met. |
Reversal of S-Alkylation
In cases where S-alkylation has occurred, it is possible to reverse the formation of the sulfonium salt. Heating the peptide in a dilute acetic acid solution can promote the removal of the tert-butyl group, regenerating the native methionine residue.[1][3][5]
Experimental Protocols
Protocol 1: Standard Boc Deprotection of Methionine-Containing Peptides on Resin
This protocol describes the removal of the N-terminal Boc group during SPPS.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Dithioethane (DTE)
-
Isopropyl alcohol (IPA)
-
10% Diisopropylethylamine (DIEA) in DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.[7]
-
DCM Wash: Drain the DCM and wash the resin three times with DCM.
-
Boc Deprotection:
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).[7]
-
Neutralization:
Caption: Boc Deprotection Workflow.
Protocol 2: Final Cleavage of Methionine-Containing Peptides from the Resin
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Caution: Strong acids like HF and TFMSA are extremely corrosive and toxic. Handle with appropriate personal protective equipment in a certified fume hood.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., Reagent K or HF cocktail)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel (e.g., a Teflon vessel for HF cleavage).[7]
-
Cleavage:
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional fresh TFA.
-
Precipitate the cleaved peptide by adding the combined filtrate to a large volume of cold diethyl ether.[7]
-
-
Isolation and Drying:
-
Centrifuge the mixture to pellet the crude peptide.[7]
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification: Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase HPLC.
Protocol 3: Reversal of S-tert-butylation of Methionine
This protocol can be used to treat a purified peptide that contains the S-tert-butylated methionine side-product.
Materials:
-
Lyophilized peptide containing the sulfonium salt impurity
-
5% aqueous acetic acid solution
Procedure:
-
Dissolution: Dissolve the lyophilized peptide in a 5% aqueous acetic acid solution.[1]
-
Heating: Heat the solution in a water bath at 40°C for 24 hours.[1][3][5]
-
Monitoring: Monitor the conversion of the sulfonium salt to the free methionine-containing peptide by HPLC and LC-MS.
-
Lyophilization: Once the reaction is complete, lyophilize the peptide solution to obtain the final product.
Troubleshooting
-
Incomplete Deprotection: If incomplete Boc deprotection is observed (e.g., by LC-MS), extend the deprotection time or use a slightly higher concentration of TFA. Poor resin swelling can also hinder deprotection; ensure adequate swelling time and appropriate solvent.[6]
-
Presence of +56 Da Adduct: This indicates S-tert-butylation of methionine. Ensure the use of scavengers in all acidic steps. If the side-product is already formed, use Protocol 3 for its reversal.
-
Presence of +16 Da Adduct: This indicates oxidation of methionine. Minimize exposure to air during synthesis and cleavage. The use of DMS in the cleavage cocktail can help reduce methionine sulfoxide.
References
- BenchChem. (2025). Application Notes and Protocols for Boc-Met-OH in Manual Solid-Phase Peptide Synthesis (SPPS).
- Al-Warhi, T., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
- Al-Warhi, T., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH.
- Nishiuchi, Y., et al. (2009). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. International Journal of Peptide Research and Therapeutics.
- Semantic Scholar. (n.d.). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- BenchChem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- BenchChem. (2025).
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). One-pot full peptide deprotection in Fmoc-based solid-phase peptide synthesis: Methionine sulfoxide reduction with Bu4NBr.
- ACS Publications. (n.d.).
- Ding, Y., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Royal Society of Chemistry.
- Ding, Y., et al. (2022). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides.
Sources
- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
Troubleshooting & Optimization
Technical Support Center: Strategies to Minimize Racemization with Boc-Met-Gly-OH
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the dipeptide Boc-Met-Gly-OH and need to minimize the risk of racemization during peptide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when coupling this compound?
Racemization is the conversion of an enantiomerically pure substance (containing only one of a pair of stereoisomers) into a mixture containing more than one enantiomer. In peptide synthesis, this typically involves the loss of stereochemical integrity at the α-carbon of an amino acid.
While the C-terminal glycine in this compound is achiral and cannot racemize, the adjacent methionine (Met) residue is chiral. When you activate the carboxylic acid of glycine to couple it to the next amino acid, the entire Boc-Met-Gly unit is susceptible to a side reaction that can lead to racemization of the methionine residue. This results in the formation of the unwanted Boc-D-Met-Gly-peptide diastereomer. The incorporation of the incorrect D-amino acid can dramatically alter the peptide's 3D structure, leading to a significant loss of biological activity, altered receptor binding, and potential immunogenicity.[1]
Q2: What is the primary mechanism of racemization during peptide coupling?
The most common pathway for racemization in peptide synthesis is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] This process occurs in several steps:
-
Activation: The carboxyl group of the C-terminal glycine is activated by a coupling reagent (e.g., a carbodiimide like DIC or a uronium salt like HBTU).
-
Cyclization: The activated carbonyl is susceptible to intramolecular attack by the oxygen of the preceding amide bond (from the methionine residue). This forms the planar oxazolone ring.
-
Enolization: A base in the reaction mixture abstracts the now-acidic proton from the α-carbon of the methionine residue, which is part of the oxazolone ring. This creates a planar, achiral enol intermediate.
-
Reprotonation & Aminolysis: The incoming amine nucleophile can attack the oxazolone. During or after this ring-opening, the α-carbon is reprotonated. Because the intermediate was planar, this protonation can occur from either face, leading to a mixture of the original L-configuration and the undesired D-configuration.[2][4][5]
Caption: Primary Mechanism of Racemization via Oxazolone Formation.
Q3: How do additives like HOBt, HOAt, and Oxyma suppress racemization?
Additives are crucial for minimizing racemization, especially when using carbodiimide coupling reagents like DCC or DIC.[6] These additives are N-hydroxy compounds that function by intercepting the highly reactive activated intermediate (e.g., an O-acylisourea) before it has a chance to cyclize into an oxazolone.[3] They react to form a new active ester (e.g., an OBt, OAt, or Oxyma ester) which is more stable and less prone to oxazolone formation. This active ester then reacts cleanly with the incoming amine to form the peptide bond, preserving the stereochemical integrity of the methionine.[3][7]
-
HOBt (1-Hydroxybenzotriazole): The classic and widely used additive.[6]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt due to a neighboring group effect from the pyridine nitrogen, which accelerates the coupling reaction.[7]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate): A highly effective and, importantly, non-explosive alternative to HOBt and HOAt. It provides high coupling rates with low racemization.[6][7]
Q4: Which experimental conditions are most critical to control?
Beyond the choice of reagents, several experimental parameters must be carefully controlled:
-
Coupling Reagents: Uronium/aminium salt reagents (HBTU, HATU, HCTU) and phosphonium salt reagents (PyBOP®, PyAOP) are generally very efficient and associated with low levels of racemization because they often contain a built-in HOBt or HOAt moiety.[6][8] For particularly difficult couplings, HATU is often preferred.[2]
-
Temperature: Higher temperatures accelerate reaction rates, but they also significantly increase the rate of racemization.[1] Performing couplings at lower temperatures (e.g., 0°C) is a standard practice to suppress this side reaction, although this may require longer reaction times.[9]
-
Base: The choice and amount of base are critical. Strong, non-hindered bases can readily abstract the α-proton from the oxazolone intermediate. It is preferable to use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of a stronger base like diisopropylethylamine (DIPEA).[6]
-
Solvent: Highly polar aprotic solvents like DMF and NMP can stabilize the charged intermediates involved in the racemization pathway, thereby promoting it.[10][11] While often necessary for solubility, be aware of their role.
-
Activation Time: Prolonged pre-activation of the carboxylic acid before adding the amine component allows more time for the oxazolone to form. It is best to minimize this time or use an in situ activation protocol where all components are mixed together.[12]
Troubleshooting Guide: High Levels of Diastereomeric Impurity
Problem: Chiral HPLC analysis of your crude peptide shows a significant peak corresponding to the Boc-D-Met-Gly-peptide diastereomer.
Possible Cause 1: Suboptimal Coupling Reagent & Additive Combination
Your coupling strategy may be too slow or may generate intermediates that are highly prone to oxazolone formation.
Solution: Switch to a modern, high-efficiency coupling system known for low racemization.
-
Recommended Primary Strategy: Use Diisopropylcarbodiimide (DIC) in combination with OxymaPure®. This combination is cost-effective, highly efficient, and very low in racemization potential.[6][7]
-
Recommended Alternative Strategy: For more demanding couplings, use a uronium/aminium salt like HATU (with HOAt) or HCTU. These reagents are highly reactive but are designed to minimize racemization.[2][6]
| Coupling Method | Reagent(s) | Relative Racemization Risk | Key Considerations |
| Carbodiimide | DCC or DIC (alone) | High | Not recommended without an additive. |
| Carbodiimide + Additive | DIC / HOBt | Low to Moderate | A classic, reliable method.[6][8] |
| Carbodiimide + Additive | DIC / OxymaPure® | Very Low | Excellent efficiency and safety profile.[6][7] |
| Uronium/Aminium Salt | HBTU / HOBt | Low | Fast and efficient. Byproduct can cause chain termination if not pre-activated.[13] |
| Uronium/Aminium Salt | HATU / HOAt | Very Low | Highly effective for sterically hindered couplings.[2][6] |
| Phosphonium Salt | PyBOP® | Low | Effective, but produces carcinogenic HMPA byproduct.[6] |
Possible Cause 2: Reaction Conditions are Too Harsh
Elevated temperature or prolonged reaction times are giving the racemization pathway a greater opportunity to occur.
Solution: Optimize your reaction kinetics to favor the desired aminolysis over the competing racemization pathway.
-
Lower the Temperature: Perform the entire coupling reaction at 0°C in an ice bath. While this will slow down the reaction, it will disproportionately suppress the rate of racemization.[1]
-
Minimize Pre-activation: If your protocol involves pre-activating the this compound with the coupling reagent before adding the amine component, reduce this pre-activation time to the absolute minimum (e.g., 1-2 minutes).
-
Monitor the Reaction: Use a qualitative test (like the Kaiser test for solid-phase synthesis) to monitor the reaction progress. Stop the reaction as soon as it is complete to avoid unnecessary exposure to coupling conditions.
Possible Cause 3: Incorrect Base Selection
The base used in the reaction is too strong or not sufficiently hindered, leading to efficient abstraction of the α-proton.
Solution: Switch to a weaker or more sterically hindered base.
-
Instead of DIPEA (Diisopropylethylamine): Use NMM (N-methylmorpholine) . NMM is a weaker base and is generally associated with lower levels of racemization.[6]
-
For Extremely Sensitive Couplings: Consider using 2,4,6-Collidine , which is even more sterically hindered and less basic than NMM.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound (Solid-Phase Example)
This protocol utilizes DIC/OxymaPure® at a reduced temperature. It assumes a 1 mmol scale on a resin-bound amine.
-
Resin Preparation: Swell the resin (containing the free N-terminal amine) in dichloromethane (DCM), then in N,N-dimethylformamide (DMF).
-
Prepare Amino Acid Solution: In a separate vessel, dissolve this compound (3 eq., 3 mmol) and OxymaPure® (3 eq., 3 mmol) in a minimal amount of DMF.
-
Cooling: Place both the reaction vessel containing the resin and the vessel with the amino acid solution in an ice bath and allow them to cool to 0°C for 5-10 minutes.
-
Initiate Coupling: Add Diisopropylcarbodiimide (DIC) (3 eq., 3 mmol) to the chilled amino acid/Oxyma solution. Immediately add this mixture to the chilled resin.
-
Reaction: Agitate the reaction mixture at 0°C. Monitor the reaction progress every 30-60 minutes using the Kaiser test.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Analysis of Diastereomeric Purity by Chiral HPLC
This protocol provides a general workflow to analyze the extent of racemization in your crude product.
-
Cleavage: Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Work-up: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.[3]
-
Chiral HPLC Analysis:
-
Dissolve a small sample of the crude peptide in a suitable solvent (e.g., the mobile phase).
-
Inject the sample onto a chiral HPLC column (e.g., a Chiralpak® or Chirobiotic® series column, selection will be peptide-dependent).
-
Develop an isocratic or gradient method (typically using mixtures of hexane/isopropanol or acetonitrile/water with additives like TFA) to separate the desired L-Met diastereomer from the undesired D-Met diastereomer.
-
Integrate the peak areas of the two diastereomers to quantify the percentage of racemization.
-
References
-
Epimerisation in Peptide Synthesis. Molecules.
-
Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing.
-
Ynamide Coupling Reagents: Origin and Advances. PMC - PubMed Central - NIH.
-
Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate.
-
Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society.
-
Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate.
-
Coupling Reagents. Aapptec Peptides.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Mechanistic Studies of Peptide Oxazolone Racemization. PubMed.
-
New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. Suzhou Highfine Biotech.
-
Technical Support Center: Minimizing Racemization in Peptide Synthesis. Benchchem.
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing).
-
Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling. Benchchem.
-
avoiding racemization during the synthesis of chiral piperidine acids. Benchchem.
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
-
Dealing with racemization during the coupling of Boc-protected amino acids. Benchchem.
-
Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. ResearchGate.
-
A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central.
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic studies of peptide oxazolone racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Sulfoxide Formation During Peptide Cleavage
A Senior Application Scientist's Guide to Troubleshooting and Prevention
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with peptide integrity during the final cleavage step of Solid-Phase Peptide Synthesis (SPPS). As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven strategies to diagnose, prevent, and reverse sulfoxide formation, a common and frustrating side reaction.
The Challenge: Understanding Sulfoxide Formation
During the final stage of Fmoc-based SPPS, the peptide is cleaved from the resin support and side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid, most commonly Trifluoroacetic Acid (TFA). While effective, this harsh acidic environment generates highly reactive carbocations from the protecting groups (e.g., tert-butyl cations) and can facilitate oxidative pathways.[1][2]
The thioether side chain of Methionine (Met) is particularly susceptible to oxidation under these conditions, resulting in the formation of methionine sulfoxide (Met(O)).[3][4] This modification introduces an unwanted +16 Da mass increase, alters the peptide's polarity, and can significantly impact its biological activity and structural conformation. This guide provides a structured approach to mitigating this issue.
Troubleshooting Guide: Questions & Answers
Q1: I see a peak at M+16 Da in my mass spectrum after cleavage. What is it and why did it happen?
Answer: A mass increase of +16 Da is the definitive signature of a single oxidation event, and for peptides, this almost always points to the conversion of a Methionine (Met) residue to Methionine Sulfoxide (Met(O)).
The Underlying Mechanism: The thioether in methionine's side chain is nucleophilic and readily attacked by electrophilic oxidizing species that can be present or generated during the acid-catalyzed cleavage process.[4][5] The strong acidic environment of the TFA cleavage cocktail can exacerbate the formation of these reactive species. The reaction converts the non-polar thioether into a more polar sulfoxide.
Caption: Mechanism of Methionine (Met) oxidation to Methionine Sulfoxide (Met(O)).
This side reaction is particularly prevalent when standard cleavage cocktails lacking appropriate protective reagents are used. Even dissolved oxygen or peroxides in aged precipitation ether can contribute to oxidation.[2][6]
Q2: My standard cleavage cocktail (e.g., 95% TFA / 2.5% Water / 2.5% TIS) is causing significant Met oxidation. What is a better formulation?
Answer: Your observation is common. A simple TFA/Water/TIS cocktail is insufficient for protecting sensitive residues like Methionine. The key is to use a cleavage cocktail fortified with specific scavengers that can quench reactive cations and, more importantly for this issue, act as reducing agents or antioxidants.
The Role of Scavengers: Scavengers are nucleophilic reagents added to the cleavage cocktail to "scavenge" or trap the reactive carbocations generated from protecting groups. For preventing sulfoxide formation, certain scavengers also create a reducing environment that suppresses oxidation.
Here is a comparison of common cleavage cocktails designed for peptides with sensitive residues.
| Reagent Name | Composition (v/v or w/w) | Key Scavengers & Their Roles | Use Case & Limitations |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Thioanisole, EDT: Reduce Met(O) back to Met. Phenol scavenges cations. | A classic, robust cocktail for peptides with Cys, Met, Trp, Tyr. EDT has a strong odor. |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | TIS (Triisopropylsilane): Excellent carbocation scavenger. | "Odorless" alternative to thiol-containing cocktails but will not prevent Met oxidation.[7] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / NH₄I (81:5:5:2.5:3:2:1.5) | DMS, NH₄I: A powerful reducing system specifically designed to prevent Met oxidation.[1][7] | Highly effective for preventing Met oxidation. Ammonium iodide (NH₄I) has poor solubility in pure TFA.[1] |
| "Odorless" Met Protection | TFA / TIS / Water / Dithiothreitol (DTT) (90:5:3:2) | DTT: A strong reducing agent that suppresses oxidation. | DTT is effective and less odorous than EDT.[4] |
Recommended Protocol: Cleavage with Reagent K
This protocol is a reliable starting point for peptides containing Methionine and other sensitive residues.
-
Preparation: Prepare Reagent K fresh in a well-ventilated fume hood. For 10 mL of cocktail, combine:
-
8.25 mL Trifluoroacetic Acid (TFA)
-
0.5 g Phenol (or 0.5 mL if liquid)
-
0.5 mL Deionized Water
-
0.5 mL Thioanisole
-
0.25 mL 1,2-Ethanedithiol (EDT)
-
-
Resin Treatment: Place the dried peptide-resin (e.g., 0.1 mmol scale, ~200 mg) in a reaction vessel.
-
Cleavage Reaction: Add the freshly prepared Reagent K (5-10 mL per 0.1 mmol of resin) to the vessel. Ensure the resin is fully suspended.
-
Incubation: Stopper the vessel and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filtration: Filter the cleavage mixture to separate the resin beads. Collect the filtrate, which contains your peptide.
-
Washing: Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise into a 50 mL conical tube containing ~40 mL of cold (4°C) methyl tert-butyl ether (MTBE). A white precipitate of your peptide should form.
-
Isolation: Centrifuge the suspension (e.g., 3000 x g for 5 min), decant the ether, and wash the peptide pellet 2-3 more times with cold ether.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Q3: Are there newer, more advanced cleavage cocktails that can completely eliminate sulfoxide formation?
Answer: Yes, recent research has focused on developing highly efficient cleavage cocktails that can eradicate oxidation. A study by de la Torre and coworkers (2023) identified a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) as being key to preventing both oxidation and another side reaction, S-alkylation.[1][8][9]
Advanced Cleavage Cocktail Formulations:
-
For Cys-free peptides: TFA / Anisole / TMSCl / Dimethyl Sulfide (DMS) (85:5:5:5 v/v) + 1 mg/mL PPh₃.[1][8]
-
For Cys-containing peptides: TFA / Anisole / TIS / TMSCl / DMS (80:5:5:5:5 v/v) + 1 mg/mL PPh₃.[1][8]
Mechanism of Action: In this system, TMSCl and PPh₃ work synergistically. PPh₃ is a mild reducing agent that can convert any initially formed sulfoxide back to the thioether. TMSCl is thought to facilitate this process and also helps in scavenging. This combination has been shown to be highly effective, even for complex peptides.[1][8]
Q4: My peptide is already cleaved and purified, but I've just discovered significant sulfoxide content. Can I reverse it?
Answer: Yes, it is often possible to reduce methionine sulfoxide back to methionine post-cleavage. This can be a more practical approach than re-synthesizing the entire peptide. There are both chemical and enzymatic methods available.
Method 1: Chemical Reduction (In-solution)
A common method uses ammonium iodide and dimethyl sulfide (DMS) in an acidic environment, which can selectively reduce Met(O) without affecting other residues like disulfide bonds.[3][7]
Protocol for Post-Cleavage Met(O) Reduction:
-
Dissolution: Dissolve the oxidized peptide in a mixture of TFA and water (e.g., 95:5 v/v).
-
Add Reagents: Add ammonium iodide (NH₄I, ~10 equivalents per sulfoxide) and dimethyl sulfide (DMS, ~20 equivalents per sulfoxide).
-
Reaction: Let the reaction stir at room temperature for 30-60 minutes. Monitor the reaction progress by taking small aliquots and analyzing via LC-MS.
-
Work-up: Once the reduction is complete (disappearance of the +16 Da peak), dilute the reaction mixture with water and purify the peptide immediately by RP-HPLC to remove the reagents.
Method 2: Enzymatic Reduction
For highly sensitive or valuable peptides, an enzymatic approach offers exceptional specificity. Methionine Sulfoxide Reductase (Msr) enzymes are naturally occurring proteins that reverse methionine oxidation.[10][11]
-
MsrA: Specifically reduces the S-diastereomer of Met(O).
-
MsrB: Specifically reduces the R-diastereomer of Met(O).
Using a combination of both enzymes ensures the reduction of all sulfoxide forms.[12] This method is extremely mild but requires specialized enzymes and buffer conditions. It is particularly useful in biopharmaceutical development where process conditions must be gentle.[10][12]
Workflow & FAQs
Troubleshooting Workflow for Sulfoxide Formation
Caption: Decision workflow for addressing methionine sulfoxide formation.
Frequently Asked Questions (FAQs)
-
Can oxidation occur before cleavage? While less common, oxidation can occur on-resin during synthesis if reagents are not properly handled, but the highly acidic final cleavage step is the primary source of the problem.[3]
-
What is the difference between methionine sulfoxide and methionine sulfone? Methionine sulfoxide (Met(O), +16 Da) is the first oxidation product. Further oxidation can lead to methionine sulfone (Met(O₂), +32 Da). While sulfoxide is reversible, the formation of sulfone is generally considered irreversible under standard biochemical conditions.[13]
-
Are other amino acids susceptible to oxidation? Yes. Cysteine (Cys) can be oxidized to form disulfide bonds or various sulfonic acids, and Tryptophan (Trp) can also undergo oxidation.[2][14] However, the thioether of Methionine is often the most readily oxidized group during TFA cleavage.[4]
-
How do I analytically monitor the reduction of Met(O)? Reversed-Phase HPLC (RP-HPLC) is an excellent tool. The sulfoxide form (Met(O)) is more polar than the native methionine form. Therefore, the oxidized peptide will typically have a shorter retention time and elute earlier than the correctly reduced peptide.[15] This allows for clear monitoring of the reaction's progress.
References
-
Biotage. (2023). How to handle peptides that contain methionine. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15685–15692. [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. [Link]
-
Semantic Scholar. (n.d.). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]
-
Boschi-Muller, S., Gand, A., & Van Dorsselaer, A. (2004). Structure and Mechanism of Peptide Methionine Sulfoxide Reductase, an “Anti-Oxidation” Enzyme. Biochemistry, 43(39), 12335–12344. [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
CNR-IRIS. (n.d.). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
Lam, B., et al. (2011). Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. Analytical Biochemistry, 416(1), 1-8. [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. [Link]
-
Cheng, Y., et al. (2021). Determination of related substances in disulfide-rich peptide ziconotide by establishing tandem mass spectrometry methods. Journal of Pharmaceutical Analysis, 11(6), 754-761. [Link]
Sources
- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. Solid Phase Synthesis [sigmaaldrich.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins [iris.cnr.it]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Boc-Met-Gly-OH
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthetic peptides is a cornerstone of reliable research and therapeutic development. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of Boc-Met-Gly-OH purity against orthogonal analytical techniques. Supported by established principles and experimental data, this document offers detailed methodologies and insights to aid in the selection and implementation of the most appropriate analytical strategies for this N-terminally protected dipeptide.
Introduction: The Criticality of Purity in Peptide Synthesis
This compound, an N-terminally protected dipeptide, serves as a valuable building block in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group is instrumental in controlling the stepwise assembly of amino acids. However, the synthesis and purification of this and other peptides are susceptible to the formation of various impurities. These can include deletion sequences (e.g., unreacted Glycine), truncated sequences, or byproducts from side reactions, such as the oxidation of the methionine residue.[1] The presence of such impurities can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final peptide. Therefore, robust analytical methods are essential to ensure the purity and quality of this compound.
Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides due to its high resolution, reproducibility, and sensitivity.[2][3] This guide will first detail a comprehensive RP-HPLC method for the analysis of this compound. Subsequently, it will compare the capabilities of HPLC with complementary techniques such as Mass Spectrometry (MS), Capillary Electrophoresis (CE), and Amino Acid Analysis (AAA), providing a holistic view of the available analytical toolkit.
High-Performance Liquid Chromatography (HPLC): The Primary Method for Purity Assessment
RP-HPLC separates molecules based on their hydrophobicity.[4] For peptides, a C18 column is the most common stationary phase, and a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used for elution. The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), is crucial for achieving sharp peaks and reproducible retention times by neutralizing charged residues.[5]
Potential Impurities in this compound Synthesis
A thorough understanding of potential impurities is vital for developing a robust analytical method. During the synthesis of this compound, several side products can form:
-
Oxidation of Methionine: The sulfur-containing side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (Met(O)). This can occur during synthesis or storage.[6]
-
S-alkylation of Methionine: The nucleophilic sulfur in methionine can be alkylated by carbocations generated during the acid-mediated cleavage of Boc groups in subsequent synthetic steps.[7]
-
Incomplete Coupling: Failure to couple Boc-Met-OH to glycine will result in residual glycine. Inefficient coupling can also lead to the formation of deletion peptides in a larger synthetic sequence.[1]
-
Byproducts from Coupling Reagents: Reagents like HATU, used to facilitate peptide bond formation, can generate byproducts that may co-elute with the desired peptide if not adequately removed.[8][9]
-
Residual Solvents and Reagents: Solvents and excess reagents from the synthesis and purification process can also be present in the final product.
Detailed Experimental Protocol for HPLC Analysis of this compound
This protocol is designed for the purity assessment of this compound using a standard analytical RP-HPLC system.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of ~1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.
HPLC System and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard analytical HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5-5 µm particle size).[10] |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile. |
| Gradient Elution | A linear gradient tailored to the hydrophobicity of the dipeptide. A good starting point is a scout gradient of 5% to 95% B over 20 minutes to determine the approximate elution time. An optimized gradient can then be developed, for example, 10% to 50% B over 30 minutes.[11][12] |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 220 nm (for the peptide bond).[] |
| Injection Volume | 10 µL. |
Data Analysis:
-
Integrate the peak areas of all peaks in the resulting chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all integrated peaks.
Caption: Workflow for the HPLC analysis of this compound purity.
Comparative Analysis with Orthogonal Methods
While HPLC is the primary tool for purity assessment, orthogonal methods provide complementary information and can be crucial for comprehensive characterization.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the identity of the synthesized peptide and identifying impurities. When coupled with HPLC (LC-MS), it provides mass information for each peak in the chromatogram.
-
Expertise & Experience: LC-MS allows for the unequivocal confirmation of the molecular weight of the main peak as this compound. Furthermore, it can tentatively identify impurity peaks by their mass, for example, detecting a +16 Da shift indicative of methionine oxidation.[6] Tandem MS (MS/MS) can further provide fragmentation data to confirm the peptide sequence.[14][15] A known fragmentation pathway for Boc-protected peptides is the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) in the ion source.[16][17]
-
Trustworthiness: By providing empirical mass data, MS validates the identity of the peaks observed in the HPLC chromatogram, ensuring that the main peak is indeed the target compound.
-
Authoritative Grounding: The use of LC-MS for impurity profiling is a well-established practice in pharmaceutical development and is often required by regulatory agencies.[3]
Caption: Conceptual workflow of LC-MS for peptide analysis.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[7][14] It offers a different separation mechanism compared to HPLC and can be a powerful orthogonal technique.
-
Expertise & Experience: CE can provide very high separation efficiency and often requires minimal sample and solvent.[7] For a small dipeptide like this compound, CE can be particularly fast. It is especially adept at separating species with different charge states, which might be challenging to resolve by RP-HPLC alone.
-
Trustworthiness: If a sample appears pure by HPLC, analysis by CE provides a secondary, independent confirmation of its homogeneity. Conversely, if CE resolves impurities not seen in HPLC, it indicates the need for further method optimization.
-
Authoritative Grounding: CE is recognized as a high-resolution analytical technique for peptides and proteins, and its orthogonality to HPLC is well-documented.[18]
Amino Acid Analysis (AAA)
Amino Acid Analysis is a quantitative technique used to determine the amino acid composition of a peptide and to calculate its net peptide content (NPC).[5][19]
-
Expertise & Experience: AAA involves hydrolyzing the peptide into its constituent amino acids, which are then derivatized and quantified by HPLC.[10][20] This analysis confirms that the correct amino acids are present in the expected ratios. Crucially, it allows for the determination of the NPC, which is the percentage of the sample weight that is actual peptide, as opposed to counter-ions (like TFA) and water.[21]
-
Trustworthiness: HPLC purity indicates the percentage of the desired peptide relative to other peptide-related impurities. However, it does not account for non-UV active components like water and salts. AAA provides this crucial information, allowing for the accurate determination of peptide concentration for subsequent experiments.
-
Authoritative Grounding: AAA is considered the gold standard for peptide quantification and is a fundamental technique in protein and peptide chemistry.[19]
Performance Comparison Summary
| Analytical Technique | Principle of Separation/Detection | Key Information Provided | Advantages for this compound Analysis | Limitations |
| HPLC-UV | Hydrophobicity | Purity relative to UV-active impurities | High resolution, robust, and reproducible for purity assessment.[22] | Does not provide mass information; may not resolve all impurities. |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Molecular weight confirmation, impurity identification | Unambiguous identification of the target peptide and potential impurities like oxidized species.[16] | Boc group can be labile in the ion source.[17] |
| Capillary Electrophoresis (CE) | Charge-to-size ratio | Orthogonal purity assessment | High efficiency, fast analysis times, and low sample/solvent consumption.[7][14] | Can be less robust than HPLC; lower sensitivity with standard UV detection.[7] |
| Amino Acid Analysis (AAA) | Quantification of constituent amino acids | Amino acid composition, Net Peptide Content (NPC) | Provides accurate peptide concentration, essential for quantitative applications.[19] | Destructive to the sample; does not provide information on sequence or modifications. |
Conclusion
The purity assessment of this compound is most effectively achieved through a multi-faceted analytical approach. Reversed-phase HPLC with UV detection serves as the primary method for determining the purity of the dipeptide relative to synthesis-related impurities. Its high resolution and reproducibility make it the cornerstone of quality control.
However, to build a complete and trustworthy profile of the material, orthogonal and complementary techniques are indispensable. Mass Spectrometry is essential for confirming the identity of the main product and for the structural elucidation of unknown impurities. Capillary Electrophoresis offers a valuable orthogonal separation that can reveal impurities not resolved by HPLC. Finally, Amino Acid Analysis is crucial for determining the net peptide content, enabling accurate quantification for subsequent use.
By integrating these techniques, researchers and drug development professionals can establish a self-validating system for the comprehensive characterization of this compound, ensuring the quality and reliability of their scientific endeavors.
References
- Ensuring Peptide Purity: How HATU Minimizes Epimerization in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Amino Acid Analysis | SciTide | Shirley, MA. (n.d.). SciTide.
- Net peptide content, amino acid analysis and elemental analysis. (2015, November 20). Innovagen AB.
- Peptide analysis. (n.d.). ProteoGenix.
- Analytical methods and Quality Control for peptide products. (n.d.). Biosynth.
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.). PubMed.
- How is Theoretical Net Peptide Content Calcul
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (n.d.). PMC - NIH.
- Advantages and Disadvantages of HPLC in Protein Purity Analysis. (n.d.). Mtoz Biolabs.
- Why HPLC Testing is Important for Peptide Purity. (n.d.). Peptides.
- How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 3). Mastelf.
- Peptide Characterization by RP-HPLC for Regulatory Submissions. (2026, January 1).
- Advantages and Disadvantages of Protein Analysis by HPLC. (n.d.). Mtoz Biolabs.
- HPLC vs Capillary Electrophoresis: Choosing the Right Technique. (n.d.). Hawach Scientific.
- How the desglycine (-57) impurity from the peptide is separated? (2023, January 12).
- Optimizing a mobile phase gradient for peptide purification using flash column chrom
- HPLC Analysis and Purification of Peptides. (n.d.). PMC - PubMed Central.
- HPLC vs. Capillary Electrophoresis: Which One To Use? (n.d.). Ibis Scientific, LLC.
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023, April 20).
- A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Boc-His(Boc)-OH Incorporation in Peptide Synthesis. (n.d.). Benchchem.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies.
- A Comparative Guide to HPLC Analysis of Peptides: Modern vs. Classical Synthesis Approaches. (n.d.). Benchchem.
- Synthesis of Boc-Gly. (n.d.). PrepChem.com.
- Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. (n.d.). PubMed.
- Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific
- Professional HPLC Testing Services. (n.d.). BOC Sciences.
- 6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud.
- What is the usual nature of impurities in synthetic peptides? (2015, February 2).
- Comparing and Combining Capillary Electrophoresis Electrospray Ionization Mass Spectrometry and Nano–Liquid Chromatography Electrospray Ionization Mass Spectrometry for the Characterization of Post-translationally Modified Histones. (n.d.). NIH.
- How can I avoid the Boc-cleavage during Mass Analysis? (2021, July 16).
- Amino Acid Analysis by HPLC. (n.d.). BOC Sciences.
- Boc-Met-OH, N-Boc-L-methionine; CAS 2488-15-5. (n.d.). Aapptec Peptides.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).
- impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).
- HPLC of Peptides and Proteins. (n.d.). SpringerLink.
- Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD. (n.d.). Thermo Fisher Scientific.
- Boc-Met-OH-(methyl-13C)
- Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives*. (2025, August 6).
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A Comparative Guide to Structure Confirmation of Boc-Met-Gly-OH: The Definitive Role of NMR Spectroscopy
Introduction: The Imperative of Structural Integrity in Peptide Synthesis
In the realm of drug development and biochemical research, the synthesis of peptides is a foundational activity. Each peptide's biological function is intrinsically linked to its precise three-dimensional structure, which is dictated by its primary amino acid sequence.[1] Consequently, unambiguous structural verification of synthetic peptides is not merely a quality control step but a cornerstone of scientific validity. This guide focuses on the structural confirmation of N-α-tert-butyloxycarbonyl-L-methionyl-glycine (Boc-Met-Gly-OH), a common building block in peptide synthesis.[2] We will provide an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for absolute structure elucidation, while objectively comparing its performance against orthogonal, yet complementary, techniques such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).
Section 1: Unambiguous Structure Elucidation by NMR Spectroscopy
NMR spectroscopy stands alone in its ability to provide comprehensive structural and dynamic information on molecules in their solution state, which often mimics their native biological environment.[3][4] Unlike techniques that provide bulk properties or fragment information, NMR allows for the direct observation of individual atoms and their connectivity within a molecule, making it an indispensable tool for definitive structure confirmation.[5]
Deciphering the Molecular Blueprint: Predicted ¹H and ¹³C NMR Spectra
A detailed analysis of the ¹H and ¹³C NMR spectra allows for the complete assignment of every atom in the this compound structure. The expected chemical shifts are influenced by the local electronic environment of each nucleus.
¹H NMR Spectroscopy: The proton spectrum provides the initial overview of the molecule's structure through chemical shifts, signal integration (proton count), and splitting patterns (J-coupling), which reveals neighboring protons.
-
Boc Group: A characteristic sharp singlet peak integrating to 9 protons is expected around 1.4 ppm.
-
Methionine Residue:
-
α-H: A multiplet around 4.0-4.2 ppm, coupled to the adjacent β-protons and the NH proton.
-
β-H₂: Two diastereotopic protons appearing as complex multiplets around 1.9-2.1 ppm.
-
γ-H₂: A multiplet around 2.5 ppm, adjacent to the electron-withdrawing sulfur atom.
-
ε-CH₃: A sharp singlet around 2.1 ppm, a distinctive marker for the methionine side chain.[6]
-
NH: A doublet around 7.0-8.0 ppm, coupling to the α-H. Its chemical shift can be highly dependent on solvent and concentration.
-
-
Glycine Residue:
-
α-H₂: A doublet around 3.8-3.9 ppm, coupled to the adjacent NH proton.
-
NH: A triplet around 8.0-8.5 ppm, coupling to the two α-protons.
-
-
Carboxylic Acid OH: A broad singlet, often above 10 ppm, which may exchange with residual water in the solvent and can be difficult to observe.
¹³C NMR Spectroscopy: The carbon spectrum reveals the number of unique carbon environments.
-
Boc Group: The quaternary carbon (C(CH₃)₃) appears around 80 ppm, while the methyl carbons (C(CH₃)₃) are found upfield around 28 ppm. The carbonyl carbon (C=O) of the Boc group is expected around 155 ppm.[7]
-
Methionine Residue:
-
α-C: ~53 ppm
-
β-C: ~30 ppm
-
γ-C: ~31 ppm
-
ε-C: ~15 ppm
-
Carbonyl (C=O): ~172 ppm
-
-
Glycine Residue:
-
α-C: ~42 ppm
-
Carbonyl (C=O): ~173 ppm
-
Caption: Annotated structure of this compound with predicted NMR chemical shifts.
Advanced 2D NMR for Complete Assignment
For unambiguous assignment, especially in more complex molecules, 2D NMR techniques are essential.[8]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through 2-3 bonds.[9][10] For this compound, it would show correlations between the Met-NH and α-H, the α-H and β-H₂, and the β-H₂ and γ-H₂ protons, confirming the entire spin system of the methionine side chain.
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations to an entire spin system.[11][12] A cross-peak from the Met-NH proton would ideally show correlations to the α-H, β-H₂, and γ-H₂ protons, definitively identifying all protons belonging to the methionine residue in a single step.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei (in this case, ¹³C).[5] It provides an unambiguous link between the proton and carbon assignments, confirming, for example, that the proton at ~2.1 ppm is attached to the carbon at ~15 ppm (the Met ε-CH₃ group).
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it solubilizes most peptides and keeps amide protons from exchanging too rapidly.[13][14] Chloroform-d (CDCl₃) can also be used.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).
-
Acquire a standard ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required (typically 1024 or more).
-
If required for full assignment, acquire 2D spectra (COSY, TOCSY, HSQC) using standard instrument parameters.
-
-
Data Processing & Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H signals to determine the relative proton ratios.
-
Analyze the splitting patterns (multiplicities) in the ¹H spectrum to establish J-coupling.
-
Correlate peaks in the 2D spectra to build the final, unambiguous structural assignment.
-
Section 2: Orthogonal Techniques for Structural Verification
While NMR provides the complete structural picture, HPLC and MS are powerful orthogonal techniques that provide complementary information, primarily regarding purity and molecular mass.[15][16]
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the workhorse for assessing the purity of synthetic peptides.[] It separates the target peptide from impurities such as deletion sequences, incompletely deprotected products, or by-products from side reactions.
Experimental Protocol: Purity Analysis by Reverse-Phase HPLC
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
System: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (peptide bond) and 280 nm.[18]
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main product peak area relative to the total area of all peaks.
Mass Spectrometry (MS): The Molecular Weight Confirmer
Mass spectrometry is unparalleled in its ability to provide a rapid and highly accurate determination of a molecule's molecular weight.[19]
Experimental Protocol: Molecular Weight Confirmation by ESI-MS
-
Sample Preparation: Prepare a dilute solution of the peptide (~10-100 µM) in a solvent suitable for electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Mass Spectrometry Conditions:
-
System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).[18]
-
Ionization Mode: ESI in positive ion mode.
-
MS1 Scan: Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
-
MS/MS Analysis (Optional): Perform tandem MS on the [M+H]⁺ precursor ion to obtain fragmentation data for sequence confirmation. A characteristic neutral loss of the Boc group (100 Da) or isobutylene (56 Da) is often observed.[18]
-
-
Data Analysis: Compare the observed m/z with the theoretical m/z of this compound (C₁₂H₂₂N₂O₅S, Theoretical [M+H]⁺ = 323.13). Analyze the isotopic distribution to further confirm the elemental composition.
Section 3: A Comparative Analysis - Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked. NMR, HPLC, and MS are not competitors but rather synergistic partners in the comprehensive characterization of synthetic peptides.[20]
Quantitative & Qualitative Comparison
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Unambiguous 3D structure, atomic connectivity, conformation, dynamics.[4] | Accurate molecular weight, elemental composition, sequence (via MS/MS).[19][21] | Purity, quantification, identification of impurities.[15][] |
| Structural Detail | Atomic level, definitive. | Molecular and fragment level. | None (retention time is an indirect property). |
| Isomer Distinction | Excellent; can distinguish constitutional isomers and diastereomers.[20] | Can distinguish isomers with different fragmentation, but can be challenging. | Can separate many isomers, but co-elution is possible. |
| Sample Requirement | High (mg range), non-destructive.[5] | Low (µg to ng range), destructive. | Low (µg range), destructive. |
| Experiment Time | Moderate to long (minutes to hours). | Fast (seconds to minutes). | Moderate (minutes). |
| Key Advantage | Provides complete, unambiguous structural proof. | High sensitivity and mass accuracy. | Robustness and quantitative accuracy for purity assessment. |
| Key Limitation | Relatively low sensitivity, requires higher sample concentration. | Provides no information on 3D structure; indirect sequence information. | Provides no direct structural information. |
Decision-Making Workflow
The logical workflow for characterizing a newly synthesized peptide like this compound involves a sequential application of these techniques, each answering a critical question.
Caption: A typical analytical workflow for the characterization of a synthetic peptide.
Conclusion
For the definitive structural confirmation of this compound, NMR spectroscopy is the unequivocal gold standard. It is the only technique that provides a complete, atom-by-atom blueprint of the molecule, confirming not just the sequence but the correct covalent structure, including the integrity of the Boc protecting group and the amino acid side chains. While HPLC and MS are essential and highly efficient tools for verifying purity and molecular weight, respectively, they cannot replace the comprehensive and unambiguous structural data delivered by NMR. In a rigorous scientific or drug development setting, these techniques should be used in concert: HPLC to confirm purity, MS to validate mass, and NMR to provide the final, irrefutable proof of structure.
References
-
Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)) - PubMed. (2011). PubMed. [Link]
-
Peptide NMR Analysis Services from Triclinic Labs. Triclinic Labs. [Link]
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NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
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peptide nmr. University of Zurich. [Link]
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NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed. (2021). PubMed. [Link]
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The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates - PubMed. PubMed. [Link]
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Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC. National Center for Biotechnology Information. [Link]
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NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PubMed Central. National Center for Biotechnology Information. [Link]
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Structure Determination of Peptides by simple 2D NMR Spectroscopy - YouTube. (2020). YouTube. [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia. [Link]
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Peptide Characterisation Methods and Impurity Detection. (2023). Oxford Global. [Link]
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7.3: Two Dimensional Homonuclear NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
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Peptide Characterization Techniques and Applications. (2025). ResolveMass Laboratories Inc.. [Link]
-
Protein chemical shifts arising from α-helices and β-sheets depend on solvent exposure. Proceedings of the National Academy of Sciences. [Link]
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New and Evolving Techniques for the Characterization of Peptide Therapeutics | Request PDF. ResearchGate. [Link]
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How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. (2022). Reddit. [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
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Peptide Characterisation Supporting Peptide Drug Development. Intertek. [Link]
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Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2020). MDPI. [Link]
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Table of Contents. The Royal Society of Chemistry. [Link]
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NMR spectra of ¹³Cε-methionine labelled proteins produced in rich... ResearchGate. [Link]
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Nuclear Magnetic Resonance Studies of Amino Acids and Proteins. Side-Chain Mobility of Methionine in the Crystalline Amino Acid. Oldfield Group Website. [Link]
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Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect. [Link]
-
Synthesis of Boc-Gly. PrepChem.com. [Link]
-
Persistence of Methionine Side Chain Mobility at Low Temperatures in a Nine-Residue Low Complexity Peptide, as Probed by 2H Solid-State NMR. (2024). National Institutes of Health. [Link]
-
13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. [Link]
-
Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
a guide to 13c nmr chemical shift values. Compound Interest. [Link]
-
Boc-Thr(Fmoc-Met)-OH. Aapptec Peptides. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Peptide Synthesis with the Boc Protecting Group - YouTube. (2020). YouTube. [Link]
-
Analysis of Amino Acids by HPLC. (2010). Agilent. [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
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Mass Spectrometry in Peptide and Protein Analysis. Mabion. [Link]
-
NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. National Institutes of Health. [Link]
-
1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
-
1H NMR Chemical Shift. Oregon State University. [Link]
-
1 H-NMR spectra of pure L-methionine in D 2 O. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Protected Dipeptide Fragments: Boc-Met-Gly-OH in Focus
In the intricate discipline of peptide synthesis, the strategic selection of building blocks is paramount to achieving high yields and purity. While the stepwise addition of single amino acids is the conventional approach, the use of protected dipeptide fragments offers a powerful solution to specific challenges, such as overcoming difficult coupling reactions and mitigating racemization. This guide provides an in-depth comparison of N-α-tert-Butyloxycarbonyl-L-methionyl-glycine (Boc-Met-Gly-OH) with its primary alternatives, focusing on the practical implications of choosing different N-terminal protecting groups.
Authored for researchers, chemists, and drug development professionals, this document moves beyond a simple catalog of options. It explains the causality behind experimental choices, offers field-proven insights into protocol optimization, and is grounded in authoritative references to ensure scientific integrity.
The Rationale for Using Dipeptide Fragments
Before comparing specific fragments, it's crucial to understand why a chemist would opt for a dipeptide unit over sequential single-amino-acid additions.
-
Suppressing Racemization: The risk of racemization is highest for the activated amino acid being coupled. When synthesizing a peptide, the C-terminal residue of a dipeptide fragment (in this case, Methionine) is activated for coupling to the growing peptide chain. Because the α-amino group of this methionine is already part of a peptide bond with glycine, it is protected as a urethane derivative, which is known to significantly resist racemization compared to the N-acyl derivatives that can form during fragment condensation.[1]
-
Overcoming Difficult Couplings: Certain sequences, particularly those involving sterically hindered amino acids or those prone to aggregation, can lead to slow and incomplete coupling reactions. Incorporating a dipeptide can circumvent a problematic coupling step.
-
Preventing Diketopiperazine Formation: At the dipeptide stage of Solid-Phase Peptide Synthesis (SPPS), the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, leading to the irreversible formation of a cyclic diketopiperazine and truncation of the peptide chain.[2] Using a pre-formed dipeptide to couple to the first amino acid on the resin (or coupling the first two as a dipeptide) bypasses the vulnerable dipeptide-resin intermediate.[2]
A Comparative Analysis of N-Terminal Protecting Groups for Met-Gly-OH
The choice of the N-terminal protecting group dictates the entire synthetic strategy, influencing reaction conditions, orthogonality, and potential side reactions. The three most common urethane-type protecting groups are Boc, Fmoc, and Cbz.[3][4][5]
| Characteristic | This compound | Fmoc-Met-Gly-OH | Cbz-Met-Gly-OH |
| Protecting Group | tert-Butoxycarbonyl | 9-Fluorenylmethyloxycarbonyl | Carboxybenzyl |
| Lability | Acid-Labile[3][6] | Base-Labile[3][6] | Hydrogenolysis[3][4] |
| Typical Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[7] | 20% Piperidine in Dimethylformamide (DMF)[3] | H₂/Pd, HBr/AcOH[6] |
| Primary Synthesis Strategy | Boc/Bzl SPPS, Solution-Phase | Fmoc/tBu SPPS[3] | Primarily Solution-Phase[3] |
| Orthogonality | Quasi-orthogonal with Benzyl-based side-chain protection (differential acid lability).[8] | Fully orthogonal to acid-labile tBu-based side-chain protection.[3][8] | Orthogonal to both acid- and base-labile groups. |
Performance Deep Dive: Boc vs. Fmoc Strategies
For solid-phase synthesis, the primary choice is between the Boc and Fmoc strategies. The selection has profound consequences, especially when dealing with a sensitive residue like methionine.
Key Performance Metrics
| Parameter | Boc/Bzl Strategy (using this compound) | Fmoc/tBu Strategy (using Fmoc-Met-Gly-OH) | Scientific Rationale & Insights |
| Handling Aggregation | Superior .[9][10] The N-terminus is protonated (TFA salt) after each deprotection, disrupting inter-chain hydrogen bonding that causes aggregation.[9] | More Susceptible . The deprotected N-terminus is a neutral free amine, which can promote aggregation, especially in long or hydrophobic sequences. | The Boc strategy is often preferred for synthesizing "difficult" sequences known to aggregate.[9][11] |
| Methionine Stability | Higher Risk . Repetitive, strong acid (TFA) treatments in every cycle increase the risk of side reactions.[12] | Lower Risk . The base-labile deprotection is milder towards the methionine side chain. The only significant acid exposure is during the final cleavage. | The primary risks for methionine are oxidation to sulfoxide (Met(O)) and S-alkylation by carbocations generated during acidolysis.[12][13] |
| Side-Reaction Prevention | Requires Scavengers . Scavengers like dithioethane (DTE) or triisopropylsilane (TIS) are crucial in both deprotection and cleavage steps to prevent S-alkylation.[7][12][13] | Requires Scavengers at Final Cleavage . Scavengers are essential during the final TFA cleavage cocktail (e.g., Reagent K) to protect methionine.[14] | The repetitive generation of tert-butyl cations in Boc-SPPS makes vigilant scavenging a necessity throughout the synthesis.[12][13] |
| Final Cleavage Conditions | Harsh . Requires strong, hazardous acids like liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[9][15] | Milder . A cocktail based on ~95% TFA is sufficient to remove tBu-based side-chain protecting groups and cleave from most resins.[9] | The need for specialized HF apparatus is a significant drawback of the Boc strategy.[9][15] |
| Cost of Reagents | Generally Lower . The reagents and Boc-protected amino acids are often less expensive.[9][] | Generally Higher . Fmoc-amino acids and specialized coupling reagents can be more costly.[] | While monomer cost is lower for Boc, the overall cost-effectiveness may shift for Fmoc due to factors like automation efficiency and waste management.[] |
Experimental Workflows & Protocols
Trustworthy protocols are self-validating. The following sections provide detailed, step-by-step methodologies for the incorporation of this compound and its common alternative, Fmoc-Met-Gly-OH, in a manual solid-phase synthesis context.
Workflow Comparison: Boc vs. Fmoc SPPS Cycles
Caption: Comparative workflows for Boc and Fmoc solid-phase peptide synthesis.
Protocol 1: Coupling of this compound via Boc/Bzl Strategy
This protocol assumes a 0.1 mmol synthesis scale on a PAM resin.
Materials:
-
Peptide-resin with a free N-terminal amine (TFA salt form after deprotection)
-
This compound (0.4 mmol, 4 eq.)
-
HBTU (0.39 mmol, 3.9 eq.)
-
N,N-Diisopropylethylamine (DIEA) (1.0 mmol, 10 eq.)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
Procedure:
-
Resin Preparation: Following the standard Boc deprotection with 50% TFA/DCM and subsequent washing steps, the peptide-resin is swollen in DCM.
-
Neutralization: Add a solution of 10% DIEA in DCM to the resin. Agitate for 2 minutes, then drain. Repeat. Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove excess base.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HBTU in DMF (approx. 2 mL). Add DIEA (0.4 mmol, 4 eq.) to the solution and agitate for 2 minutes to pre-activate.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm reaction completion (a negative result indicates a complete reaction).
-
Washing: Drain the coupling solution. Wash the peptide-resin sequentially with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Self-Validation Insight: The in situ neutralization protocol, where the activated amino acid and coupling-step DIEA are added directly to the TFA-salt of the resin, can also be used. This saves time and can improve yields in aggregation-prone sequences by minimizing the time the resin spends in a neutral, collapsed state.[13]
Protocol 2: Coupling of Fmoc-Met-Gly-OH via Fmoc/tBu Strategy
This protocol assumes a 0.1 mmol synthesis scale on a Wang or Rink Amide resin.
Materials:
-
Peptide-resin with a free N-terminal amine (after Fmoc deprotection)
-
Fmoc-Met-Gly-OH (0.4 mmol, 4 eq.)
-
HATU (0.39 mmol, 3.9 eq.)
-
DIEA (0.8 mmol, 8 eq.)
-
Solvents: DMF, DCM
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection (e.g., 20% piperidine in DMF) and extensive DMF washing, the peptide-resin is swollen in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Met-Gly-OH and HATU in DMF. Add DIEA and agitate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the peptide-resin. Agitate for 30-60 minutes at room temperature.
-
Monitoring: Perform a qualitative ninhydrin test to confirm reaction completion.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next Fmoc deprotection cycle.
Decision Framework: Choosing the Right Fragment
The optimal choice is not universal but is dictated by the specific requirements of the target peptide.
Caption: Decision framework for selecting the appropriate protected dipeptide.
Conclusion
While single amino acids remain the workhorse of peptide synthesis, protected dipeptides like this compound are invaluable specialized tools. The Boc protecting group strategy offers a distinct advantage in mitigating aggregation for long or hydrophobic sequences, a benefit directly conferred to fragments like this compound.[9][10] However, this comes at the cost of using harsh, repetitive acidic conditions that necessitate careful use of scavengers to protect the vulnerable methionine side chain and require hazardous reagents like HF for final cleavage.[12][15]
Conversely, the Fmoc-based alternative, Fmoc-Met-Gly-OH, operates under a milder, fully orthogonal protection scheme that is more compatible with acid-sensitive modifications and simplifies the final cleavage step.[3][17] The choice between them is a calculated decision based on the peptide's length, sequence, presence of other sensitive functionalities, and considerations of scale and cost. By understanding the underlying chemical principles and performance trade-offs, researchers can strategically deploy these advanced building blocks to conquer challenging synthetic targets.
References
-
Protecting Groups: Boc, Cbz, Amine. (2023, October 21). StudySmarter. Retrieved January 15, 2026, from [Link]
-
BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved January 15, 2026, from [Link]
-
Imazu, S., & Shimohigashi, Y. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236. [Link]
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 15, 2026, from [Link]
-
The Essential Role of Fmoc-Gly-OH in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]
-
Peptide synthesis. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Mali, B. D., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(111), 91533-91537. [Link]
-
Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]
-
Synthesis of Boc-Gly. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). National Library of Medicine. Retrieved January 15, 2026, from [Link]
-
Cbz(Z)-Glycine. (n.d.). Omizzur. Retrieved January 15, 2026, from [Link]
-
Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? (2023, June 9). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Z-Gly-OH. (n.d.). Aapptec Peptides. Retrieved January 15, 2026, from [Link]
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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A Senior Application Scientist's Comparative Guide to Analytical Methods for Detecting Methionine Oxidation Byproducts
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Nature of Methionine Oxidation in Biotherapeutics
In the realm of biopharmaceutical development, particularly for monoclonal antibodies (mAbs), ensuring product quality, safety, and efficacy is paramount. Post-translational modifications (PTMs) are a major focus of this scrutiny, as they can significantly alter a protein's structure and function. Among these, the oxidation of methionine (Met) residues stands out as a critical quality attribute (CQA) that demands rigorous monitoring.[1]
Methionine, with its sulfur-containing side chain, is highly susceptible to oxidation by reactive oxygen species (ROS), which can be introduced during manufacturing, storage, or even through analytical procedures themselves.[1] This process primarily converts methionine into methionine sulfoxide (MetO), a +16 Da mass shift, and to a lesser extent, into methionine sulfone (MetO₂), a +32 Da shift.[2][3] The introduction of these polar moieties can disrupt a protein's higher-order structure, potentially impacting its biological activity, stability, and pharmacokinetic profile.[4] For instance, oxidation within the fragment crystallizable (Fc) region of a mAb can affect its binding to the neonatal Fc receptor (FcRn), thereby altering its serum half-life.[3]
This guide provides an in-depth comparison of the primary analytical techniques used to detect and quantify methionine oxidation byproducts. As a Senior Application Scientist, my objective is not merely to list protocols but to provide a logical framework for method selection, grounded in the causality of experimental choices and the principles of robust, self-validating systems.
Chapter 1: A Comparative Overview of Core Analytical Technologies
The choice of an analytical method for methionine oxidation is driven by the specific question being asked. Are you performing routine quality control, characterizing a new molecule, or investigating degradation pathways? Each technique offers a unique balance of specificity, sensitivity, throughput, and preservation of native structure. The three principal methods we will compare are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Hydrophobic Interaction Chromatography (HIC).
| Parameter | RP-HPLC (UV Detection) | LC-MS/MS (Peptide Mapping) | Hydrophobic Interaction Chromatography (HIC) |
| Primary Principle | Separation by hydrophobicity (denaturing) | Separation by hydrophobicity, detection by mass-to-charge ratio | Separation by surface hydrophobicity (non-denaturing) |
| Specificity | Moderate (retention time shift) | Very High (mass accuracy and fragmentation) | Moderate (retention time shift) |
| Sensitivity | Moderate | High | Moderate |
| Quantification | Good (UV peak area) | Excellent (Extracted Ion Chromatogram) | Good (UV peak area) |
| Structural Info | Site-specific (peptide map) | Site-specific with PTM localization | Intact protein/domain level |
| Sample State | Denatured (peptides) | Denatured (peptides) | Native/Near-native |
| Key Application | QC release testing, routine monitoring | In-depth characterization, impurity identification, site localization | Analysis of native variants, ADCs, conformational changes |
Chapter 2: The Workhorse - Reversed-Phase HPLC (RP-HPLC) for Peptide Mapping
RP-HPLC is a cornerstone technique for routine monitoring of methionine oxidation, primarily through peptide mapping. The underlying principle is straightforward: the oxidation of a methionine residue to methionine sulfoxide increases the polarity of the peptide containing it.[5] This increased polarity causes the oxidized peptide to have a weaker interaction with the nonpolar stationary phase (e.g., C18), resulting in an earlier elution time compared to its unmodified counterpart.
Causality in Experimental Design
The success of an RP-HPLC peptide map hinges on achieving sufficient resolution between the native and oxidized peptides. This is why a shallow gradient is employed; a slow, gradual increase in the organic mobile phase (typically acetonitrile) is necessary to resolve analytes with subtle differences in hydrophobicity. The use of elevated column temperatures (e.g., 60-80°C) can improve peak shape and reduce analysis time, but must be carefully evaluated to avoid inducing further on-column artifacts.
Experimental Protocol: RP-HPLC Peptide Mapping for mAb Oxidation
This protocol outlines a self-validating system for monitoring site-specific methionine oxidation in a monoclonal antibody.
-
Sample Preparation: Forced Oxidation Control
-
Objective: To generate a positive control and confirm the method's ability to detect oxidation.
-
Procedure: Incubate the mAb sample (e.g., 1 mg/mL) with a low concentration of hydrogen peroxide (H₂O₂) (e.g., 0.02% v/v) at room temperature for 24 hours.[6] This mild stress condition is designed to produce detectable levels of oxidation without causing widespread degradation.
-
-
Protein Digestion
-
Objective: To cleave the mAb into smaller peptides for chromatographic analysis.
-
Step 1: Denaturation & Reduction: Denature the protein in 6 M Guanidine-HCl. Reduce disulfide bonds by adding 10 mM Dithiothreitol (DTT) and incubating at 37°C for 30 minutes. Rationale: Unfolding the protein is essential for complete enzymatic access.
-
Step 2: Alkylation: Alkylate the free thiols by adding 30 mM Iodoacetamide (IAM) or Iodoacetic acid and incubating for 30 minutes in the dark. Rationale: This prevents disulfide bonds from reforming, ensuring a consistent peptide population.[1]
-
Step 3: Buffer Exchange: Remove denaturants and alkylating agents using a desalting column, exchanging the sample into a digestion-friendly buffer like 50 mM Ammonium Bicarbonate.[7]
-
Step 4: Enzymatic Digestion: Add trypsin at a 1:10 (enzyme:protein) ratio (w/w) and incubate at 37°C for 4-16 hours. Rationale: Trypsin is a specific protease that cleaves C-terminal to Lysine and Arginine residues, producing a predictable set of peptides.[7]
-
Step 5: Quench Reaction: Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
RP-HPLC Analysis
-
Column: A high-resolution C18 column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: A shallow linear gradient, for example, 1-40% B over 60 minutes.
-
Flow Rate: 0.2 mL/min.
-
Detection: UV at 214 nm.
-
-
Data Analysis
-
Identify the peak for the native methionine-containing peptide in the unstressed sample.
-
In the stressed sample, look for a new, earlier-eluting peak corresponding to the oxidized peptide.
-
Quantify the percent oxidation using the following formula: % Oxidation = [Area(Oxidized Peptide) / (Area(Native Peptide) + Area(Oxidized Peptide))] * 100
-
Chapter 3: The Gold Standard - Liquid Chromatography-Mass Spectrometry (LC-MS)
For unambiguous identification and site-specific localization of methionine oxidation, LC-MS is the definitive method. It couples the powerful separation of HPLC with the precise mass detection of mass spectrometry. The principle is unequivocal: an oxidized methionine residue will increase the mass of a peptide by +15.9949 Da (for MetO) or +31.9898 Da (for MetO₂). Tandem MS (MS/MS) can then be used to fragment the peptide and pinpoint the exact location of the modification.
Experimental Workflow: LC-MS/MS Peptide Mapping
The sample preparation for LC-MS is identical to the RP-HPLC protocol described above. The key difference lies in the detection and analysis.
Caption: LC-MS/MS workflow for methionine oxidation analysis.
Protocol Details: LC-MS/MS System Parameters
-
LC System: A UPLC system is preferred for its high resolution and peak capacity. The column and mobile phases are typically the same as for RP-HPLC.
-
Mass Spectrometer: A high-resolution accurate-mass (HRAM) instrument, such as an Orbitrap or Q-TOF, is essential.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Data-Dependent Acquisition (DDA). The instrument performs a full MS scan to detect peptide precursor ions. It then selects the most intense ions for fragmentation (MS/MS), generating a fragmentation spectrum that reveals the amino acid sequence.
-
Data Analysis: The raw data is processed using software that searches the MS/MS spectra against the known sequence of the mAb. The search parameters must include variable modifications for methionine oxidation (+15.9949 Da) and methionine sulfone (+31.9898 Da). Quantification is performed by integrating the area of the Extracted Ion Chromatogram (XIC) for both the modified and unmodified peptides.[7]
Chapter 4: The Native Approach - Hydrophobic Interaction Chromatography (HIC)
Both RP-HPLC and LC-MS peptide mapping are denaturing techniques. While excellent for primary sequence analysis, they do not provide information on how oxidation might affect the protein's native conformation. Hydrophobic Interaction Chromatography (HIC) fills this gap. HIC separates proteins based on their surface hydrophobicity under non-denaturing conditions.[8][9]
Principle and Causality
In HIC, proteins are loaded onto a weakly hydrophobic column in a high-salt buffer. This high salt concentration ("salting-out" effect) promotes the interaction between hydrophobic patches on the protein surface and the stationary phase. Elution is achieved by running a decreasing salt gradient.[8]
The oxidation of a surface-exposed methionine residue increases the local polarity, weakening its hydrophobic interaction with the column. Consequently, the oxidized protein variant typically elutes earlier than the native, non-oxidized form.[10] This makes HIC a powerful tool for detecting oxidation-induced changes that may be functionally relevant.
Experimental Protocol: HIC for Oxidized mAb Variants
-
Sample Preparation:
-
Prepare a stressed sample as described previously (e.g., 0.01% H₂O₂ for 24 hours).[4]
-
Crucially, the sample is not denatured or digested. It is analyzed in its intact form.
-
Before injection, dilute the sample in the high-salt mobile phase A to ensure proper binding to the column.
-
-
HIC Analysis:
-
Column: A dedicated HIC column (e.g., Butyl-NP).
-
Mobile Phase A (High Salt): 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0.[4] Rationale: Ammonium sulfate is a highly effective "salting-out" agent that promotes hydrophobic interactions without denaturing the protein.
-
Mobile Phase B (Low Salt): 100 mM Sodium Phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% A to 100% B over 20-30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed and unstressed samples. The appearance of pre-peaks (peaks eluting before the main native peak) in the stressed sample is indicative of oxidized variants.[10]
-
Fractions can be collected and subjected to mass spectrometry to confirm the mass and identify the nature of the modification.
-
Chapter 5: Method Validation and Controlling Artifactual Oxidation
A robust analytical method is a self-validating one. For methionine oxidation, the most significant challenge to trustworthiness is the risk of inducing artifactual oxidation during sample preparation and analysis.[7] Long incubations, exposure to air, trace metals, and even the electrospray process itself can artificially inflate oxidation levels.[5]
The 18O-Labeling Strategy: A System for Truth
To achieve the highest level of accuracy, an isotopic labeling method can be employed to differentiate between pre-existing oxidation and analytical artifacts.[7][11]
Caption: Workflow for accurate MetO quantification using ¹⁸O-labeling.
Protocol: Before the denaturation step, the protein is incubated with hydrogen peroxide enriched with the heavy oxygen isotope, ¹⁸O (H₂¹⁸O₂).[7] This reaction converts all unoxidized methionine residues to Met-¹⁸O, which has a mass shift of +18 Da. The methionine residues that were already oxidized in the original sample remain as Met-¹⁶O (+16 Da). During LC-MS analysis, the ratio of the +16 Da peak to the +18 Da peak provides a highly accurate measure of the true, pre-existing oxidation level, as any subsequent artifactual oxidation is prevented.[7][11]
Key Validation Parameters
-
Specificity: Demonstrated by comparing stressed and unstressed samples. The method must be able to resolve and identify oxidized peaks from the main peak and other variants.
-
Precision: Assessed by repeatedly analyzing the same sample (repeatability) and on different days with different analysts (intermediate precision). Relative Standard Deviation (RSD) should typically be <15%.
-
Accuracy: Often determined using the ¹⁸O-labeling method or by analyzing samples with known levels of oxidation.
-
Limit of Quantification (LOQ): The lowest level of oxidation that can be reliably quantified. For LC-MS, this can be in the range of 0.1-1%.
Conclusion: Selecting the Right Tool for the Job
The detection and quantification of methionine oxidation byproducts are non-negotiable aspects of biopharmaceutical characterization. There is no single "best" method; rather, the optimal choice is dictated by the developmental stage and the specific analytical question.
-
For routine QC and release testing where speed and robustness are key, RP-HPLC peptide mapping is a highly suitable and well-established method.
-
For in-depth characterization, forced degradation studies, and unequivocal identification of modification sites, LC-MS/MS is the gold standard, providing the highest degree of specificity and sensitivity.
-
When the potential impact of oxidation on protein conformation and function is under investigation, HIC offers the unique advantage of analyzing the intact, native protein.
By understanding the principles, causality, and limitations of each technique, researchers can design robust, trustworthy analytical strategies that ensure the quality and safety of these vital medicines.
References
-
LCGC International. (2019). Hydrophobic Interaction Chromatography (HIC) of Proteins. Retrieved from [Link]
-
YMC CO., LTD. (n.d.). Analysis of oxidized monoclonal antibodies by hydrophobic interaction chromatography. Retrieved from [Link]
-
Gao, S., et al. (2024). In-Depth Characterization for Methionine Oxidization in Complementary Domain Region by Hydrophobic Interaction Chromatography. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Deamidation and Oxidation in Monoclonal Antibody using Peptide Mapping with UPLC/MSE. Retrieved from [Link]
-
Liu, H., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry. Retrieved from [Link]
-
Agilent. (n.d.). Peptide Mapping and Quantitation of Oxidation and Deamidation in Monoclonal Antibodies. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the quantification of methionine oxidation by UV and MS detection in the UPLC/MS analysis of tryptic digests from a model human IgG1 monoclonal antibody subjected to 0.1% H2O2. Retrieved from [Link]
-
ResearchGate. (n.d.). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Retrieved from [Link]
-
Yang, J., et al. (2019). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
LCGC International. (2021). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. Retrieved from [Link]
-
Pepermans, K., et al. (2022). A protocol for setting-up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies. Journal of Chromatography A. Retrieved from [Link]
-
Waters Corporation. (n.d.). Method Development for Hydrophobic Interaction Chromatography (HIC) Based Protein Separations on Waters Protein-Pak Hi Res HIC Columns. Retrieved from [Link]
-
Chumsae, C., et al. (2007). Comparison of methionine oxidation in thermal stability and chemically stressed samples of a fully human monoclonal antibody. Journal of Chromatography B. Retrieved from [Link]
-
Le, N., et al. (2020). Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. Methods in Molecular Biology. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of methionine oxidation profiles before and after spiking peptide into human serum, reductive alkylation and trypsinization. Retrieved from [Link]
Sources
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- 2. Comparison of methionine oxidation in thermal stability and chemically stressed samples of a fully human monoclonal antibody. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of oxidized monoclonal antibodies by hydrophobic interaction chromatography | YMC CO., LTD. [ymc.co.jp]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Solid-Phase Peptide Synthesis: Assessing the Impact of Boc vs. Fmoc on Final Peptide Yield and Purity
For researchers, scientists, and drug development professionals, the chemical synthesis of peptides is a foundational technique. The dominant methodology, Solid-Phase Peptide Synthesis (SPPS), relies on one of two principal chemical strategies: the classic tert-butyloxycarbonyl (Boc) approach and the more contemporary 9-fluorenylmethyloxycarbonyl (Fmoc) method. The choice between them is a critical decision that profoundly influences the efficiency of the synthesis, the propensity for side reactions, and ultimately, the yield and purity of the final peptide product.
This guide provides an in-depth comparison of the Boc and Fmoc strategies, moving beyond a simple list of pros and cons to explore the underlying chemical principles that dictate their performance. We will examine the causality behind experimental choices, present comparative data, and offer field-proven insights to help you select the optimal strategy for your specific target peptide.
The Core Principle: A Question of Orthogonality
The success of SPPS hinges on the concept of orthogonal protection , which allows for the selective removal of different classes of protecting groups under distinct chemical conditions.[1][2] An ideal SPPS strategy involves three classes of protecting groups that can be removed without affecting the others:
-
Temporary Nα-amino protecting groups: Shield the N-terminus of the growing peptide chain and are removed at the beginning of each amino acid coupling cycle.[1]
-
Permanent side-chain protecting groups: Protect reactive amino acid side chains throughout the synthesis and are removed during the final cleavage step.[1]
-
Linker to the solid support: Anchors the C-terminal amino acid to the resin and is cleaved at the very end to release the peptide.
The fundamental difference between Boc and Fmoc chemistries lies in the specific reagents used for Nα-deprotection and how they relate to the conditions required for final cleavage, defining their unique orthogonality schemes.[3][4]
Boc/Bzl Strategy: Graduated Acid Lability
The Boc strategy, pioneered by R. Bruce Merrifield, is the original SPPS method.[5] It uses the acid-labile Boc group for temporary Nα-protection. This group is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA).[3][6] The "permanent" side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger, hazardous acid, such as anhydrous hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[6][7]
Because both Nα and side-chain protecting groups are removed by acid, the Boc/Bzl scheme is not truly orthogonal.[2] Its success relies on the significant difference in acid concentration required for the removal of each group.[5]
Fmoc/tBu Strategy: True Orthogonality
Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group for Nα-protection.[] This group is readily cleaved by a secondary amine, most commonly 20-50% piperidine in a solvent like N,N-Dimethylformamide (DMF).[6][] The permanent side-chain protecting groups are acid-labile, typically based on a tert-butyl (tBu) moiety.[] This allows for their simultaneous removal along with cleavage from the resin using TFA.[3][6]
This scheme is truly orthogonal because the conditions for removing the temporary Nα-group (base) and the permanent side-chain groups (acid) are chemically distinct and non-interfering.[2][3] This orthogonality is a primary reason for the widespread adoption of the Fmoc strategy.[3][]
Head-to-Head Comparison: Key Synthesis Parameters
The choice of chemistry dictates every aspect of the synthesis, from the reagents used to the hardware required. The following table provides a direct comparison of the core parameters for each strategy.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Reagent | Moderate Acid (e.g., 50% TFA in DCM)[7][10] | Base (e.g., 20% Piperidine in DMF)[3][10] |
| Side-Chain Protection | Benzyl-based (Bzl) ethers, esters, carbamates[6] | tert-Butyl (tBu)-based ethers, esters, carbamates[6] |
| Final Cleavage Reagent | Strong Acid (e.g., Anhydrous HF, TFMSA)[2][11] | Strong Acid (e.g., TFA with scavengers)[6] |
| Orthogonality | Partial (relies on differential acid lability)[2] | True (base-labile Nα vs. acid-labile side chains)[3][6] |
| N-terminus state after deprotection | Protonated (Ammonium salt, -NH3+)[12] | Neutral (Free amine, -NH2)[6] |
| Key Advantages | - Reduces peptide aggregation for hydrophobic sequences.[][12]- Mature process with extensive validation data.[] | - Milder reaction conditions.[3][]- Compatible with acid-sensitive modifications.[13]- Easier automation and monitoring (UV absorbance of Fmoc byproduct).[6][13] |
| Key Disadvantages | - Use of hazardous and corrosive HF requires specialized equipment.[13]- Harsh final cleavage can degrade sensitive peptides. | - Base-labile modifications are incompatible.- Prone to side reactions like diketopiperazine formation.[14]- Aggregation can be more pronounced.[15] |
Visualizing the SPPS Workflows
The cyclical nature of SPPS is central to its efficiency. The following diagrams illustrate the key steps in a single amino acid addition cycle for both Boc and Fmoc strategies.
Impact on Final Peptide Yield and Purity: A Deeper Dive
While both methods can produce high-quality peptides, their distinct chemical environments lead to different challenges and outcomes regarding yield and purity.
Yield Considerations
The final yield is a product of the efficiency of every coupling and deprotection step. The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[4][] However, significant yield loss can occur due to side reactions or aggregation.
-
Aggregation: This is a major cause of reduced yield in both strategies but can be more problematic in Fmoc SPPS.[16] During Boc synthesis, the repetitive TFA deprotection step leaves the N-terminus protonated as an ammonium salt.[12] This positive charge can disrupt interchain hydrogen bonding that leads to aggregation, thereby improving solvation and reaction efficiency.[3][12] In contrast, the neutral N-terminus generated in Fmoc SPPS can increase the risk of aggregation, especially for hydrophobic sequences.[6]
-
Premature Cleavage: In Fmoc SPPS, the N-terminal dipeptide can sometimes cyclize to form a diketopiperazine , cleaving the peptide from the resin and halting the synthesis of that chain.[14][17] This is especially prevalent when Proline or Glycine is the second amino acid.[16] In Boc SPPS, the protonated N-terminus after deprotection is less nucleophilic, which helps suppress this side reaction.[11]
Purity and Side Reactions
The purity of the crude peptide is largely determined by the prevalence of side reactions during synthesis and final cleavage.
-
Deprotection Conditions: The milder, basic deprotection conditions of the Fmoc strategy are a key advantage, minimizing side reactions that can be catalyzed by strong acid.[3][] This is particularly important for peptides containing sensitive residues like tryptophan and methionine.[] The repetitive use of TFA in Boc chemistry can cause the slow degradation of sensitive side chains over the course of a long synthesis.[13]
-
Cleavage-Induced Modifications: The final cleavage step is a critical source of impurities. The harsh HF used in Boc chemistry can cause a variety of side reactions.[13] However, the cleavage in Fmoc chemistry is not without its own challenges. The TFA used generates highly reactive carbocations (e.g., t-butyl cations) from the side-chain protecting groups.[2] These cations can alkylate nucleophilic residues like Tryptophan, Methionine, and Tyrosine if not effectively quenched by scavengers in the cleavage cocktail.[18]
-
Aspartimide Formation: This is one of the most serious side reactions in SPPS and can occur under both acidic and basic conditions.[16][19] An aspartic acid residue can cyclize to form a stable five-membered aspartimide ring. This ring can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.[13] This reaction is particularly catalyzed by the base (piperidine) used in Fmoc deprotection, making it a more significant concern for the Fmoc strategy, especially in Asp-Gly or Asp-Ser sequences.[13][16]
Quantitative Performance Data
Direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature.[3][4] However, performance can be inferred from extensive practical application and specific studies.
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Source |
| Typical Coupling Yield | >99% | >99% | [4][] |
| Crude Purity (Standard Peptides) | Generally good, but dependent on HF cleavage success. | Often higher due to milder deprotection steps.[3] | [3] |
| Crude Purity (Hydrophobic Peptides) | Often yields higher purity and yield due to reduced aggregation.[][12] | Purity can be lower due to aggregation-related incomplete reactions. | [][12] |
| Crude Purity (Acid-Sensitive Peptides) | Lower, due to potential degradation by repetitive TFA treatment.[] | Higher, due to milder base deprotection conditions.[][] | [][] |
Experimental Protocol: Standard Fmoc-SPPS Cycle
To provide a practical context, here is a generalized, self-validating protocol for a single coupling cycle in manual Fmoc-SPPS.
Objective: To couple the next Fmoc-protected amino acid to the growing peptide chain on the solid support.
Materials:
-
Peptide-resin from the previous cycle.
-
Fmoc-protected amino acid (3-5 equivalents).
-
Coupling agent (e.g., HBTU, 3-5 equivalents).
-
Base (e.g., DIEA, 6-10 equivalents).
-
Deprotection solution: 20% piperidine in DMF (v/v).
-
Solvents: DMF, Dichloromethane (DCM).
-
Ninhydrin test kit.
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a second portion of the deprotection solution and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Causality: The first, short treatment removes the bulk of the Fmoc group, while the second, longer treatment ensures complete deprotection. Thorough washing is critical as residual piperidine will neutralize the incoming activated amino acid.
-
-
Pre-activation of Amino Acid:
-
In a separate tube, dissolve the Fmoc-amino acid and the coupling agent (e.g., HBTU) in a minimal amount of DMF.
-
Add the base (DIEA) to the solution and vortex for 1-2 minutes. The solution will typically change color, indicating activation.
-
Causality: The coupling agent forms a highly reactive ester with the amino acid's carboxylic acid, making it susceptible to nucleophilic attack by the free N-terminal amine on the resin. DIEA acts as a non-nucleophilic base to facilitate this reaction.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Causality: The activated amino acid reacts with the free amine on the peptide-resin to form a new peptide bond.
-
-
Monitoring and Validation:
-
Take a small sample of the resin beads and perform a qualitative Ninhydrin (Kaiser) test .[20]
-
A blue/purple color indicates the presence of unreacted free primary amines, signifying an incomplete reaction. A yellow/colorless result indicates a complete coupling.
-
If the test is positive, the coupling step can be repeated (double coupling).
-
Trustworthiness: This self-validating step ensures that each cycle proceeds to completion before moving to the next, which is essential for achieving high purity.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove all excess reagents and byproducts.
-
The resin is now ready for the next deprotection cycle or final cleavage.
-
Conclusion and Strategic Recommendations
Both Boc and Fmoc SPPS are robust and powerful methods for peptide synthesis. The choice is not about which is universally "better," but which is better suited for the specific peptide and application.[3]
-
Choose Fmoc/tBu Chemistry for:
-
Routine and automated synthesis: Its milder conditions and compatibility with automation make it the workhorse for most standard peptides.[3][]
-
Peptides with acid-sensitive modifications: It is the preferred method for synthesizing phosphopeptides, glycopeptides, and other modified peptides that would not survive the harsh HF cleavage of the Boc method.[13]
-
Protected peptide fragments: The availability of hyper-acid-sensitive resins allows for the cleavage of fully protected fragments for use in segment condensation.[12]
-
-
Choose Boc/Bzl Chemistry for:
-
Long or highly hydrophobic sequences: The protonated N-terminus during synthesis can significantly reduce aggregation, leading to higher crude purity and yield for these "difficult" sequences.[][12]
-
Peptides with base-sensitive moieties: If the peptide contains functionalities that are unstable in the presence of piperidine, the all-acid Boc strategy is advantageous.[6]
-
Large-scale synthesis with established protocols: For many traditional peptide drugs, manufacturing processes are based on the well-established and validated Boc approach.[]
-
Ultimately, a deep understanding of the chemical principles behind each strategy empowers the researcher to anticipate challenges, troubleshoot effectively, and rationally select the synthetic route most likely to deliver the target peptide in high yield and purity.
References
-
Wikipedia. (2023). Peptide synthesis. In Wikipedia. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
-
Popali, S. (2016). Spps and side reactions in peptide synthesis. SlideShare. Retrieved from [Link]
-
Wang, S. S., & Merrifield, R. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298. Retrieved from [Link]
-
Sabatino, M., et al. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 32(1), e70064. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in enzymology, 289, 104–126. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. Retrieved from [Link]
-
Canne, L. E., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences of the United States of America, 92(26), 12485–12489. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Retrieved from [Link]
-
Guzmán, F., et al. (2023). Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. ResearchGate. Retrieved from [Link]
-
Cárdenas, C., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(9), 1759. Retrieved from [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 21(1), 2–17. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. AAPPTec. Retrieved from [Link]
-
da Costa, E. F., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]
-
Brimble, M. A., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(3), 221–230. Retrieved from [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. AAPPTec. Retrieved from [Link]
-
Amblard, M., et al. (2009). Introduction to Peptide Synthesis. Methods in molecular biology, 524, 1–21. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. Retrieved from [Link]
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- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 11. chempep.com [chempep.com]
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- 14. chempep.com [chempep.com]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
